Z-Ser(tbu)-osu
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7/c1-19(2,3)27-12-14(17(24)28-21-15(22)9-10-16(21)23)20-18(25)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCWCOSSJNXAN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550491 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19460-97-0 | |
| Record name | L-Serine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19460-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of the Benzyloxycarbonyl (Z) Protecting Group in Z-Ser(tbu)-osu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired peptide sequence with high purity and yield. The fully protected amino acid derivative, Z-Ser(tbu)-osu, serves as a critical building block in this endeavor. This technical guide provides an in-depth analysis of the pivotal role of the benzyloxycarbonyl (Z) protecting group within this reagent, alongside the functions of the tert-butyl (tbu) and N-hydroxysuccinimide (Osu) moieties.
The Z-group, chemically a benzyloxycarbonyl group, is a well-established amine protecting group that has been instrumental in the advancement of peptide chemistry.[1] Its primary function in this compound is to temporarily block the α-amino group of the serine residue.[2][3] This protection is crucial to prevent the highly nucleophilic amine from engaging in unwanted side reactions, such as self-polymerization or reacting with the activated carboxyl group of another molecule, thereby ensuring the controlled, stepwise assembly of the peptide chain.[2][4]
The selection of the Z-group is strategic due to its stability under various reaction conditions and the specific methods available for its removal. It is resistant to the mildly basic conditions that might be used in some synthetic steps and can be removed under conditions that are orthogonal to many other protecting groups.[5][6]
The Orthogonal Protection Strategy
The concurrent use of the Z-group for N-terminal protection and the tert-butyl (tbu) group for the side-chain protection of the serine hydroxyl group in this compound exemplifies an orthogonal protection strategy.[5][6] This strategy is fundamental to modern peptide synthesis, allowing for the selective deprotection of one functional group while others remain intact.[1][5] The Z-group is typically removed by hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or under strong acidic conditions (e.g., HBr in acetic acid), whereas the acid-labile tbu group is cleaved with milder acids like trifluoroacetic acid (TFA).[2][3] This differential reactivity allows for precise control over the synthetic pathway.
The third component of this compound, the N-hydroxysuccinimide ester (Osu), serves to activate the C-terminal carboxyl group of the serine. The Osu group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of another amino acid, thus facilitating the formation of a stable peptide bond.[7]
Quantitative Data
While specific yield and purity data for reactions involving this compound are highly dependent on the specific peptide sequence and coupling conditions, the following table summarizes typical outcomes for peptide coupling and deprotection steps based on the protecting groups involved.
| Step | Reagents and Conditions | Typical Yield | Typical Purity |
| Peptide Coupling | This compound, N-terminal-free amino acid/peptide, DIPEA, in DMF | >95% | >98% (by HPLC) |
| Z-group Deprotection | H₂ (1 atm), 10% Pd/C, in Methanol or Acetic Acid | Quantitative | >99% |
| tbu-group Deprotection | 50-95% TFA in DCM with scavengers (e.g., TIS, water) | Quantitative | >99% |
Note: Yields and purities are illustrative and can vary based on substrate, scale, and specific reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in peptide synthesis. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes the coupling of this compound to an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DMF.
-
Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt.
-
In a separate flask, dissolve this compound (1.05 equivalents) in DCM.
-
Add the this compound solution to the amino acid ester solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography to yield the protected peptide.
Protocol 2: Deprotection of the Z-Group
This protocol describes the removal of the Z-group by catalytic hydrogenolysis.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the peptide)
-
Methanol or Acetic Acid
-
Hydrogen gas (H₂) supply
-
Celite
Methodology:
-
Dissolve the Z-protected peptide in methanol or acetic acid in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at 1 atm) at room temperature.
-
Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 3: Cleavage of the tbu-Group and Final Deprotection
This protocol describes the removal of the tbu side-chain protecting group and cleavage from a solid-phase resin (if applicable) using a strong acid cocktail.
Materials:
-
Peptide with tbu-protected serine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Water
-
Cold diethyl ether
Methodology:
-
Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the peptide (if on resin, swell the resin in DCM first and then add the cocktail).
-
Stir the mixture at room temperature for 2-3 hours.
-
If the peptide is on a resin, filter the solution to collect the cleaved peptide. Wash the resin with additional TFA.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the purified peptide under vacuum.
Logical Workflow of this compound in Peptide Synthesis
The following diagram illustrates the strategic use of this compound in the context of peptide chain elongation, highlighting the orthogonal nature of the protecting groups.
Caption: Workflow for utilizing this compound in peptide synthesis.
Conclusion
The benzyloxycarbonyl (Z) group in this compound plays a critical and strategic role in modern peptide synthesis. Its ability to effectively protect the α-amino group of serine, combined with its orthogonal removal conditions relative to the tbu side-chain protecting group, provides chemists with the precision and flexibility required to construct complex peptide molecules. The N-hydroxysuccinimide ester facilitates efficient peptide bond formation, making this compound a valuable and versatile building block for researchers and professionals in the field of drug development and biochemical research. A thorough understanding of the principles and protocols outlined in this guide is essential for the successful application of this reagent in the synthesis of high-purity peptides.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Z-Ser(tbu)-osu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of N-Benzyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester (Z-Ser(tbu)-osu). This reagent is a critical building block in modern peptide synthesis, and a thorough understanding of its characteristics is essential for its effective use and the successful synthesis of complex peptides.
Chemical Properties
This compound is a protected amino acid active ester commonly used in solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (tBu) group protects the hydroxyl group of the serine side chain. The N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation.
General Properties
| Property | Value | Source |
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | [1] |
| Synonyms | Z-L-Ser(tBu)-OSu, Cbthis compound | [1] |
| CAS Number | 19460-97-0 | [1] |
| Molecular Formula | C₁₉H₂₄N₂O₇ | [1][2] |
| Molecular Weight | 392.4 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid (typical) | General Knowledge |
Physicochemical Properties
| Property | Estimated Value (from Z-Ser(tbu)-OH) | Note |
| Melting Point | ~120-130 °C | This is the melting point for Z-Ser(tbu)-OH and should be considered an estimate.[3] The actual melting point of this compound may differ. |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Limited solubility in non-polar solvents and water. | General knowledge based on the structure. |
Stability
The stability of this compound is a critical factor influencing its storage, handling, and efficacy in peptide synthesis. The primary degradation pathway is the hydrolysis of the N-hydroxysuccinimide ester.
Hydrolytic Stability
The N-hydroxysuccinimide ester is susceptible to hydrolysis, which cleaves the active ester and renders the compound inactive for peptide coupling. The rate of hydrolysis is highly dependent on pH and temperature.
-
Acidic Conditions: NHS esters are relatively stable under acidic conditions.
-
Neutral to Basic Conditions: The rate of hydrolysis increases significantly with increasing pH. At physiological pH (~7.4), hydrolysis can be significant, and at pH values above 8.5, it can be very rapid.
Thermal Stability
While specific data on the thermal degradation of this compound is not available, Z-protected amino acids are generally stable at ambient temperatures.[4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the active ester and the protecting groups.
Storage and Handling Recommendations
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a cool (2-8 °C), dry place, away from moisture.
-
Handling: Handle in a dry, inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to moisture and humidity. Before use, allow the container to warm to room temperature to prevent condensation.
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of this compound
This protocol outlines a general method to determine the half-life of this compound at a specific pH and temperature using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMF or ACN) at a known concentration (e.g., 10 mg/mL).
-
Initiate the hydrolysis reaction by diluting a known volume of the stock solution into the pre-warmed buffer of the desired pH to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area of this compound.
-
Incubate the reaction mixture at the desired temperature.
-
At regular time intervals , withdraw aliquots of the reaction mixture and inject them onto the HPLC.
-
Monitor the decrease in the peak area of the this compound peak and the increase in the peak area of the hydrolyzed product (Z-Ser(tbu)-OH) over time.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point.
-
Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the resulting linear plot will be the negative of the observed rate constant (k_obs).
-
Calculate the half-life (t₁/₂) using the following equation: t₁/₂ = 0.693 / k_obs.
Signaling Pathways and Experimental Workflows
Peptide Synthesis Workflow
The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS) using this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
Hydrolysis of this compound
This diagram illustrates the competing reactions of aminolysis (desired peptide bond formation) and hydrolysis (inactivation) of this compound.
References
The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development
In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids into complex polypeptide chains is paramount. Unwanted side reactions involving the functional groups of amino acid side chains can lead to impurities, low yields, and compromised biological activity. To circumvent these challenges, a strategy of temporary protection of reactive side chains is employed. For the hydroxyl group of serine, the tert-butyl (tBu) ether has emerged as a robust and reliable protecting group, particularly within the framework of the widely adopted Fmoc/tBu orthogonal solid-phase peptide synthesis (SPPS) strategy. This in-depth technical guide provides a comprehensive overview of the tert-butyl protection of serine, detailing its chemical principles, applications, and the critical experimental protocols for its use.
Core Principles of Tert-Butyl Protection on Serine
The primary function of the tert-butyl group in the context of serine is to mask the nucleophilic hydroxyl side chain, thereby preventing its undesired acylation during peptide bond formation. This protection is achieved by forming a tert-butyl ether linkage with the hydroxyl group of the serine residue. The resulting derivative, commonly referred to as O-tert-Butyl-L-serine or Ser(tBu), exhibits a unique set of stability characteristics that are central to its utility in peptide synthesis.[1]
The tBu protecting group is notably stable under the basic conditions required for the removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group, which is typically accomplished using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This orthogonality is the cornerstone of the Fmoc/tBu strategy, allowing for the iterative deprotection of the N-terminus and subsequent amino acid coupling without compromising the integrity of the side-chain protection.[3][2]
Conversely, the tert-butyl ether is labile to strong acidic conditions, enabling its removal during the final cleavage of the peptide from the solid support and the simultaneous deprotection of all acid-sensitive side-chain protecting groups.[1][4] This is typically achieved using a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a variety of scavengers to prevent side reactions.
Data Presentation: Stability and Cleavage of the Ser(tBu) Protecting Group
The selection of appropriate reaction conditions for both the preservation and the removal of the tBu group is critical for the successful synthesis of serine-containing peptides. The following tables summarize key quantitative data regarding the stability and cleavage of the Ser(tBu) protecting group.
| Condition | Stability of Ser(tBu) | Comments |
| 20% Piperidine in DMF | High | Standard condition for Fmoc deprotection in SPPS. The tBu ether is stable to these basic conditions, ensuring the integrity of the side-chain protection throughout the peptide chain elongation.[2] |
| 1M LiOH | Moderate to Low | While generally stable to base, prolonged exposure to strong aqueous bases like lithium hydroxide at room temperature can lead to some cleavage of the tBu ether.[5] |
| Mild Acid (e.g., 1% TFA in DCM) | High | The tBu group is stable to the mildly acidic conditions sometimes used for the cleavage of highly acid-labile resins, allowing for the synthesis of protected peptide fragments.[6] |
| Strong Acid (e.g., neat TFA) | Low | The tBu group is readily cleaved by strong acids like TFA, which is the basis for its removal during the final deprotection step.[1][4] |
| Catalytic Hydrogenation | High | The tert-butyl ether is stable to the conditions typically used for the removal of benzyl-based protecting groups. |
| Nucleophilic reagents (e.g., thiols) | High | The tBu group is not susceptible to cleavage by nucleophiles. |
Table 1: Stability of the Ser(tBu) Protecting Group under Various Conditions
| Cleavage Cocktail | Cleavage Efficiency | Comments |
| 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | High | A standard and effective cocktail for the cleavage and deprotection of most peptides. TIS acts as a scavenger for the tert-butyl cations generated during cleavage, preventing the re-alkylation of sensitive residues like cysteine and tryptophan. |
| TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) - Reagent K | Very High | A more complex and potent cleavage cocktail, often used for peptides containing multiple sensitive residues. The combination of scavengers effectively quenches a variety of reactive species generated during cleavage. |
| TFA/Dichloromethane (DCM) (1:1) | Moderate to High | A milder cleavage condition that can be used for the synthesis of protected peptide fragments on highly acid-labile resins. Complete deprotection of Ser(tBu) may require longer reaction times or higher TFA concentrations. |
| HF (Hydrogen Fluoride) | Very High | A very strong acid used in Boc-based SPPS. While effective, it is highly toxic and corrosive, requiring specialized equipment. The Fmoc/tBu strategy with TFA cleavage is generally preferred for its milder conditions.[7] |
| ZnBr₂ in DCM | Moderate | Lewis acids can also mediate the cleavage of tert-butyl ethers, though this is less common in standard peptide synthesis protocols and may require optimization.[8] |
Table 2: Cleavage Efficiency of the Ser(tBu) Protecting Group with Different Reagents
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Ser(tBu)-OH
The commercially available Fmoc-Ser(tBu)-OH is the standard building block used in SPPS.[9] However, for specialized applications or large-scale synthesis, its preparation from L-serine may be necessary. A general, multi-step synthetic route is outlined below:
-
Esterification of L-Serine: L-serine is first converted to its methyl ester hydrochloride by reacting it with methanol in the presence of thionyl chloride at 0 °C to room temperature.[10]
-
Tert-Butylation of the Hydroxyl Group: The serine methyl ester hydrochloride is then reacted with isobutylene in dichloromethane under acidic catalysis (e.g., p-toluenesulfonic acid) to form the O-tert-butyl serine methyl ester tosilate.[10]
-
Saponification of the Methyl Ester: The methyl ester is saponified using a base such as sodium hydroxide to yield O-tert-butyl serine.[10]
-
Fmoc Protection of the Amine: The final step involves the protection of the α-amino group with Fmoc-Cl or Fmoc-OSu in the presence of a base to yield the desired Fmoc-Ser(tBu)-OH.[10]
Protocol 2: Cleavage and Deprotection of a Ser(tBu)-Containing Peptide from the Resin
This protocol describes the final step of SPPS, where the peptide is cleaved from the solid support and the side-chain protecting groups, including the tBu group on serine, are removed.
-
Resin Preparation: The peptidyl-resin is washed thoroughly with dichloromethane (DCM) and dried under a stream of nitrogen.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared, for example, 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The volume of the cocktail should be sufficient to swell the resin (typically 10 mL per gram of resin).
-
Cleavage Reaction: The cleavage cocktail is added to the dried resin in a reaction vessel. The suspension is gently agitated at room temperature for 2-4 hours.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding cold diethyl ether.
-
Peptide Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Mandatory Visualization
Caption: Experimental workflow for Fmoc/tBu SPPS incorporating Ser(tBu).
Caption: Role of scavengers in preventing side reactions during TFA cleavage.
Conclusion
The tert-butyl protecting group for the serine side chain is an indispensable tool in modern peptide synthesis and drug development. Its robustness to the basic conditions of Fmoc deprotection and its facile removal under acidic conditions make it an ideal choice for the orthogonal Fmoc/tBu SPPS strategy. A thorough understanding of its chemical properties, stability, and the appropriate experimental conditions for its use and removal is critical for researchers and scientists aiming to synthesize high-purity, complex peptides. The protocols and data presented in this guide provide a solid foundation for the successful implementation of tert-butyl protection of serine in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc-Ser(tBu)-OH = 98.0 HPLC 71989-33-8 [sigmaaldrich.com]
- 10. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
Z-Ser(tbu)-osu: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of Z-Ser(tbu)-osu, a key building block in modern peptide synthesis. The information presented herein is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in the effective utilization of this reagent.
Core Properties of this compound
This compound, with the full chemical name (2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate, is a derivative of the amino acid L-serine. It is strategically modified with protecting groups to facilitate its use in the controlled, stepwise synthesis of peptides. The N-terminal α-amino group is protected by a benzyloxycarbonyl (Z) group, the serine side-chain hydroxyl group is protected by a tert-butyl (tBu) group, and the C-terminal carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester.
The Z-group is a well-established amino protecting group that is stable under a variety of conditions but can be removed by catalytic hydrogenation (H₂/Pd), strong acids like HBr in acetic acid, or sodium in liquid ammonia.[1] The tert-butyl ether protecting the serine side chain is stable to the conditions used for Z-group removal by hydrogenation and is typically cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA). The N-hydroxysuccinimide ester is a highly reactive "active ester" that readily reacts with the free amino group of a growing peptide chain to form a stable amide bond.[2]
This combination of protecting groups allows for its application in various peptide synthesis strategies, particularly in solution-phase synthesis and in specific applications of solid-phase peptide synthesis (SPPS).
Quantitative Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O₇ | PubChem |
| Molecular Weight | 392.4 g/mol | PubChem |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | PubChem |
| CAS Number | 19460-97-0 | PubChem |
Experimental Protocols
While this compound can be used in various peptide synthesis methodologies, the following represents a general protocol for its use in a standard coupling reaction in solid-phase peptide synthesis (SPPS). This protocol assumes a peptide-resin with a free N-terminal amine is the starting material.
Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis
1. Resin Preparation:
- The peptide-resin with a free N-terminal amine is placed in a suitable reaction vessel.
- The resin is washed thoroughly with a suitable solvent, typically N,N-dimethylformamide (DMF), to remove any residual reagents from the previous deprotection step.
2. Activation and Coupling:
- A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading) is prepared in a minimal amount of DMF.
- The this compound solution is added to the washed peptide-resin.
- A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (typically 1.5 to 3 equivalents), is added to the reaction mixture to neutralize any salts and facilitate the coupling reaction.
- The reaction mixture is agitated at room temperature for a period of 1 to 4 hours. The progress of the reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative ninhydrin test indicates the completion of the coupling reaction.
3. Washing:
- Upon completion of the coupling reaction, the resin is drained and washed thoroughly with DMF to remove excess reagents and by-products.
- The resin is typically also washed with a solvent like dichloromethane (DCM) before proceeding to the next step in the synthesis.
4. Deprotection of the Z-group (if required for subsequent steps):
- The benzyloxycarbonyl (Z) group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc deprotection, making it an orthogonal protecting group in those strategies.[3]
- To remove the Z-group, conditions such as catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst in a suitable solvent like methanol or DMF) or treatment with strong acid (e.g., HBr in acetic acid) are required.[1] These conditions are generally not compatible with standard SPPS and are more commonly employed in solution-phase synthesis or for specific on-resin manipulations.
Visualizations
The following diagrams illustrate the logical workflow of solid-phase peptide synthesis and the chemical structure of this compound.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: 2D Chemical Structure of this compound.
References
Navigating the Solubility of Z-Ser(tbu)-osu: A Technical Guide for Researchers
For Immediate Release
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the solubility characteristics of Z-Ser(tbu)-osu (N-alpha-benzyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester) in common organic solvents. Understanding the solubility of this critical reagent is paramount for its effective application in peptide synthesis and other bioconjugation techniques. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide compiles qualitative information based on its common applications and provides a detailed protocol for its experimental determination.
Qualitative Solubility of this compound
This compound is a key building block in solid-phase and solution-phase peptide synthesis. Its chemical structure, featuring a bulky tert-butyl protecting group and a polar N-hydroxysuccinimide ester, dictates its solubility profile. Based on its prevalent use in peptide coupling reactions, the following qualitative solubility information in common organic solvents can be inferred.
| Solvent | Qualitative Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a primary solvent for peptide coupling reactions involving this compound. |
| Dichloromethane (DCM) | Soluble | Frequently used in solution-phase peptide synthesis and for dissolving reagents prior to addition to the reaction mixture.[1] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Structurally similar compounds show good solubility in DMSO. For instance, Z-Ser(tbu)-OH has a reported solubility of 200 mg/mL in DMSO. |
| Acetonitrile (ACN) | Likely Soluble | Often used in purification (e.g., HPLC) of peptides, suggesting at least moderate solubility. |
| Tetrahydrofuran (THF) | Likely Soluble | A common aprotic solvent in organic synthesis, likely to dissolve this compound. |
| Methanol (MeOH) / Ethanol (EtOH) | Sparingly Soluble to Insoluble | Polar protic solvents are generally less suitable for dissolving protected amino acids. |
| Water | Insoluble | The hydrophobic protecting groups (Z and tBu) render the molecule insoluble in aqueous solutions. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following gravimetric method is a reliable approach to determine the saturation solubility of this compound in a specific solvent at a given temperature.
Objective: To determine the saturation solubility of this compound in a chosen organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Calibrated micropipettes
-
Centrifuge
-
Drying oven or vacuum evaporator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle. For a more complete separation, centrifuge the vial at a constant temperature.
-
Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette. It is critical to avoid disturbing the solid at the bottom of the vial.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely using a gentle stream of nitrogen, a drying oven at a temperature below the decomposition point of this compound, or a vacuum evaporator.
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried this compound solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of supernatant withdrawn (mL))
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of this compound solubility.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, which researchers should consider when planning experiments.
Caption: Key factors that affect the solubility of this compound in organic solvents.
References
A Deep Dive into Protecting Groups for Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor is fundamentally enabled by the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. This technical guide provides an in-depth exploration of the core principles of protecting groups in peptide synthesis, with a focus on the two dominant strategies: Fmoc/tBu and Boc/Bzl. We will delve into the chemistry of these protecting groups, provide detailed experimental protocols, and present quantitative data to inform the selection of the most appropriate synthetic route.
The Cornerstone of Peptide Synthesis: Orthogonal Protection
The success of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the principle of orthogonal protection. This strategy employs a suite of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain with high fidelity.[1] A typical peptide synthesis strategy involves three main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.
This multi-layered protection scheme allows for the precise and controlled construction of complex peptide architectures.
Core Strategies: Fmoc vs. Boc
Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.
1. The Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc/tBu strategy is the most widely adopted orthogonal system in SPPS.[2] It is characterized by its mild deprotection conditions.
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group. It is labile to basic conditions, typically a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][4]
-
Side-Chain Protection: Permanent protecting groups on the reactive side chains are typically tert-butyl (tBu)-based and are labile to strong acids, such as trifluoroacetic acid (TFA). This same strong acid treatment is also used in the final step to cleave the completed peptide from the solid support.[2]
The key advantage of the Fmoc/tBu strategy is its orthogonality; the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[5]
2. The Boc/Bzl Strategy: The Classic Approach
A classic approach, the Boc/Bzl strategy, relies on graded acid lability.
-
Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group is used for temporary Nα-protection. It is removed by treatment with a moderate acid, such as 25-50% TFA in dichloromethane (DCM).[2]
-
Side-Chain Protection: Benzyl (Bzl)-based protecting groups are used for side-chain protection. These are also acid-labile but require stronger acidic conditions for removal, such as anhydrous hydrogen fluoride (HF).
This strategy is considered semi-orthogonal because both the temporary and permanent protecting groups are removed by acid, albeit at different concentrations.[2]
Data Presentation: A Quantitative Comparison
The choice of protecting group strategy and specific protecting groups is critical for the success of a peptide synthesis. The following tables summarize key quantitative data related to the deprotection of α-amino and side-chain protecting groups.
| Protecting Group | Deprotection Reagent | Typical Concentration | Typical Time | Monitoring |
| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 20-30 min | Kaiser Test |
| Fmoc | Piperidine in N,N-Dimethylformamide (DMF) | 20% (v/v) | 5-20 min | UV absorbance of dibenzofulvene-piperidine adduct |
| Cbz (Z) | H₂/Pd, HBr/AcOH, or Na/liquid NH₃ | - | Variable | TLC, HPLC |
| Alloc | Pd(PPh₃)₄ / Scavenger | Catalytic | 5-30 min | TLC, HPLC |
| Dde | Hydrazine | 2% in DMF | 3-10 min | TLC, HPLC |
| ivDde | Hydrazine | 2% in DMF | 30-60 min | TLC, HPLC |
| Mtt | Dilute TFA in DCM/TIS | 1-5% TFA | 10 x 2 min | TLC, HPLC |
| Mmt | Dilute TFA in DCM/TIS | 1% TFA | 10 x 2 min | TLC, HPLC |
| Trt (Side-Chain) | 95% TFA with scavengers | 95% | 1-2 hours | HPLC, MS |
| tBu (Side-Chain) | 95% TFA with scavengers | 95% | 1-2 hours | HPLC, MS |
| Pbf (Arg) | 95% TFA with scavengers | 95% | 2-6 hours | HPLC, MS |
| Acm (Cys) | Iodine, Hg(OAc)₂, or AgBF₄ | Variable | Variable | HPLC, MS |
Table 1: Deprotection Conditions for Common Protecting Groups.
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF | Stability to 50% TFA/DCM |
| Arg | Pbf, Pmc, Mtr | 95% TFA | Stable | Stable |
| Asp, Glu | OtBu, O-2-PhiPr | 95% TFA | Stable | Stable |
| Asn, Gln | Trt | 95% TFA | Stable | Stable |
| Cys | Trt, Acm, StBu, Mmt | 95% TFA (Trt, Mmt), I₂, Hg(OAc)₂ (Acm), Thiol (StBu) | Stable | Stable (Acm, StBu), Labile (Trt, Mmt) |
| His | Trt, Boc, Mtt | 95% TFA (Trt, Mtt), 50% TFA (Boc) | Stable | Labile |
| Lys | Boc, Dde, ivDde, Alloc, Mtt | 95% TFA (Boc, Mtt), 2% Hydrazine (Dde, ivDde), Pd(0) (Alloc) | Stable | Stable (Dde, ivDde, Alloc) |
| Ser, Thr, Tyr | tBu | 95% TFA | Stable | Stable |
| Trp | Boc | 95% TFA | Stable | Labile |
Table 2: Stability of Common Side-Chain Protecting Groups.
Mandatory Visualizations
Diagrams are essential for visualizing the logical flow of complex synthetic pathways enabled by orthogonal protection.
Experimental Protocols
The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (e.g., using HBTU/DIEA):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Boc strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, MBHA) in DCM for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3 times), isopropanol (3 times), and then DCM again (3 times).
-
-
Neutralization:
-
Neutralize the resulting N-terminal ammonium salt by treating the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step once.
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling (e.g., using DCC/HOBt):
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
Protocol 3: Final Cleavage and Deprotection
Fmoc Strategy (TFA Cleavage):
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5). For peptides containing Trp, scavengers like triisopropylsilane (TIS) are crucial. A common cocktail is TFA/TIS/water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Boc Strategy (HF Cleavage):
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole, p-cresol).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate, collect, wash, and dry the crude peptide as described for the Fmoc strategy.
Conclusion
The strategic use of protecting groups is the bedrock of successful peptide synthesis. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on a multitude of factors, including the length and complexity of the peptide, the presence of sensitive amino acid residues, and the desired scale of synthesis. The Fmoc/tBu strategy has largely become the method of choice for routine peptide synthesis due to its milder deprotection conditions and amenability to automation. However, the Boc/Bzl strategy remains a powerful tool, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation. A thorough understanding of the chemistry, quantitative parameters, and experimental protocols associated with each strategy is essential for any researcher, scientist, or drug development professional working in the field of peptide science.
References
A Beginner's Technical Guide to Z-Ser(tbu)-osu in Peptide Chemistry
For researchers, scientists, and drug development professionals venturing into peptide synthesis, the selection of appropriate building blocks is paramount. This guide provides an in-depth look at N-α-Benzyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester, commonly abbreviated as Z-Ser(tbu)-osu. This reagent is a valuable tool for the precise incorporation of a protected serine residue into a peptide sequence. We will explore its chemical properties, strategic applications, and detailed protocols for its use in both solid-phase and solution-phase peptide synthesis.
Understanding the Components of this compound
This compound is a serine amino acid derivative that has been strategically modified with protecting groups and an activating group to facilitate controlled peptide bond formation. Let's break down its structure:
-
Z (Benzyloxycarbonyl): This is a classic N-terminal protecting group for amines. The Z-group is stable under the mildly basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, lending it a role in orthogonal protection schemes.[1] Its removal is typically achieved through catalytic hydrogenolysis or strong acids like HBr in acetic acid.[1][2]
-
Ser (Serine): The core amino acid with a hydroxyl (-OH) functional group in its side chain. This hydroxyl group is reactive and requires its own protection to prevent side reactions during peptide synthesis.[3][4]
-
tbu (tert-butyl): This acid-labile group protects the hydroxyl side chain of serine. It is stable to the conditions used for Z-group removal by hydrogenolysis, allowing for selective deprotection strategies.
-
osu (O-Succinimidyl ester): This is a highly reactive ester formed with N-hydroxysuccinimide (NHS). This "activation" of the C-terminal carboxyl group allows it to react efficiently with the free N-terminal amine of a growing peptide chain to form a stable amide (peptide) bond.[5]
Strategic Applications in Peptide Synthesis
While modern solid-phase peptide synthesis (SPPS) is dominated by Fmoc and Boc strategies, the Z-group still holds a significant place for specific applications.[1][6] The use of Z-protected amino acids like this compound is often a strategic choice.
One key application is in the synthesis of peptide fragments that will be joined together later in a solution-phase coupling. The robust stability of the Z-group allows for the deprotection of other groups and manipulation of the peptide fragment without risking the premature removal of the N-terminal protection. Furthermore, Z-amino acids are known to be crystalline and stable, which can be advantageous for purification and handling.[2]
Physicochemical and Performance Data
The following table summarizes key quantitative data for this compound and its unactivated precursor, Z-Ser(tbu)-OH. This information is crucial for experimental design and execution.
| Property | This compound | Z-Ser(tbu)-OH |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | (2S)-2-{[(benzyloxy)carbonyl]amino}-3-tert-butoxypropanoic acid |
| Molecular Formula | C19H24N2O7 | C15H21NO5 |
| Molecular Weight | 392.4 g/mol | 295.33 g/mol |
| Appearance | White to off-white powder | Solid |
| Purity | Typically >98% | Typically >95% |
| Storage | 0-8 °C | Ambient |
| Solubility | Soluble in organic solvents like DMF, DCM | Soluble in organic solvents |
| Coupling Efficiency | High, due to Osu activation | Requires in-situ activation |
Experimental Protocols
Below are detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. These are intended as a starting point for beginners and may require optimization based on the specific peptide sequence and available laboratory equipment.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the manual coupling of this compound onto a resin-bound peptide chain where the N-terminal amine has been deprotected. This is applicable within an Fmoc-based SPPS strategy where the Z-group is used for a specific residue.
1. Resin Preparation:
-
Start with the peptide-resin that has undergone successful deprotection of the N-terminal Fmoc group (e.g., using 20% piperidine in DMF).
-
Swell the resin in N,N-Dimethylformamide (DMF) for 15-30 minutes in a suitable reaction vessel.[2]
-
Thoroughly wash the resin with DMF (3-5 times) to remove any residual deprotection solution.[3]
2. Coupling of this compound:
-
In a separate vessel, dissolve this compound (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-3 equivalents) to the resin to neutralize the resin-bound amine salt.
-
Add the this compound solution to the neutralized resin.
-
Agitate the mixture at room temperature for 2-4 hours. The pre-activated nature of the Osu ester means that additional coupling reagents are not strictly necessary, but their inclusion (see alternative below) can enhance efficiency.
3. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[2] A negative result (beads remain colorless or yellowish) indicates a complete reaction.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and byproducts.
Alternative Coupling with In-situ Activation of Z-Ser(tbu)-OH:
If this compound is not available, its precursor Z-Ser(tbu)-OH can be used with a coupling reagent.
-
Pre-activation: In a separate vessel, dissolve Z-Ser(tbu)-OH (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and an additive such as HOBt (3 equivalents) in DMF.[3]
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[3]
-
Coupling: Add this pre-activated solution to the deprotected and washed resin. Agitate for 1-2 hours and monitor for completion.[3]
Solution-Phase Peptide Synthesis Protocol
This protocol outlines the coupling of this compound to an amino acid ester in solution.
1. Reactant Preparation:
-
Dissolve the N-terminally deprotected amino acid ester (e.g., H-Gly-OMe·HCl, 1.0 equivalent) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base like triethylamine (TEA) or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and free the amine.
2. Coupling Reaction:
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the this compound solution to the stirred solution of the amino acid ester at room temperature.
-
Allow the reaction to proceed for 2-12 hours.
3. Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.[3] This removes unreacted starting materials and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Workflow and Chemistry
To better understand the processes described, the following diagrams illustrate the general workflow of Solid-Phase Peptide Synthesis and the specific chemical reaction for the coupling of this compound.
Conclusion
This compound is a highly useful, pre-activated amino acid derivative for peptide synthesis. Its unique combination of protecting groups makes it a strategic choice for specific applications, particularly in fragment synthesis and when orthogonal deprotection schemes are required. By understanding its components and following detailed protocols, even beginners in peptide chemistry can successfully incorporate this valuable building block into their synthetic targets, paving the way for the creation of complex and novel peptides for research and drug development.
References
Methodological & Application
Application Notes: Z-Ser(tBu)-OSu in Solution-Phase Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis remains a cornerstone for the production of large-scale and highly pure peptides. A key strategy in synthesizing long peptides is fragment condensation, where shorter, protected peptide segments are coupled together. The use of pre-activated amino acid derivatives is crucial for efficient and high-yield coupling while minimizing side reactions.
N-α-benzyloxycarbonyl-O-tert-butyl-L-serine N-succinimidyl ester, or Z-Ser(tBu)-OSu , is a valuable reagent for this purpose. It provides a stable, activated C-terminal serine residue on a peptide fragment, ready for coupling to the N-terminus of another fragment. The benzyloxycarbonyl (Z) group offers robust N-terminal protection, often removed by catalytic hydrogenation, while the tert-butyl (tBu) ether protects the serine hydroxyl group under various coupling conditions and is typically removed with mild acid. The N-hydroxysuccinimide (-OSu) ester is a highly reactive group that facilitates efficient peptide bond formation under mild conditions.
These notes provide detailed protocols and application data for the use of this compound in the solution-phase condensation of peptide fragments, a critical step in the convergent synthesis of complex peptides.
Key Considerations for Fragment Condensation
Successful fragment condensation requires careful optimization of several parameters to maximize yield and purity while minimizing side reactions, particularly racemization.
-
Stoichiometry : A slight excess (1.1-1.2 equivalents) of the N-terminal peptide fragment (the amine component) is often used to ensure the complete consumption of the more valuable activated C-terminal fragment.
-
Solvent Selection : The choice of solvent is critical for dissolving both peptide fragments. Common solvents include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or mixtures thereof. The solvent should be anhydrous to prevent hydrolysis of the -OSu ester.
-
Base : A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the hydrochloride or trifluoroacetate salt of the amine component and to facilitate the coupling reaction. For amino acids prone to racemization, a weaker base like collidine may be preferred.[1]
-
Temperature : Reactions are often started at 0°C to control the initial rate of reaction and minimize potential side reactions, then allowed to warm to room temperature.
-
Racemization Suppression : While NHS esters are known to reduce the risk of racemization compared to some other activation methods, the C-terminal amino acid of the activated fragment is still susceptible.[2] The addition of additives like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction, although it is more commonly used with carbodiimide-based activations.[2][3] For NHS ester couplings, careful control of temperature and base is the primary strategy.
Experimental Protocols
Protocol 1: General Solution-Phase Fragment Condensation
This protocol describes the coupling of a peptide fragment with a C-terminal this compound (Fragment A) to a peptide fragment with a free N-terminus (Fragment B).
Materials:
-
Fragment A: Peptide with C-terminal this compound
-
Fragment B: Peptide with free N-terminus (often as an HCl or TFA salt)
-
N,N-Dimethylformamide (DMF), anhydrous peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Aqueous work-up solutions: 5% NaHCO₃ solution, 5% citric acid solution (or 1N HCl), brine[1]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Amine Component (Fragment B): Dissolve Fragment B (1.1 equivalents) in anhydrous DMF. If Fragment B is a salt, cool the solution to 0°C in an ice bath.
-
Neutralization: Slowly add DIPEA or NMM (1.1-1.2 equivalents) to the solution of Fragment B and stir for 15-20 minutes at 0°C to neutralize the salt and liberate the free amine.
-
Addition of Activated Component (Fragment A): In a separate flask, dissolve Fragment A (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Coupling Reaction: Add the solution of Fragment A to the neutralized solution of Fragment B at 0°C with stirring. Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the limiting reagent (Fragment A).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF.
-
Redissolve the residue in a suitable organic solvent like Ethyl Acetate or DCM.
-
Wash the organic phase sequentially with 5% citric acid solution (to remove excess base), 5% NaHCO₃ solution (to remove unreacted starting material and NHS), and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
-
Purification: The crude protected peptide is often purified by precipitation/trituration with cold diethyl ether or by flash column chromatography on silica gel.[5]
Data Presentation
The following tables provide illustrative data for the solution-phase condensation of a model pentapeptide (Fragment A: Z-Ser(tBu)-Ala-Leu-OSu) with a tripeptide (Fragment B: H-Gly-Phe-Val-OMe). The outcomes are dependent on the specific reaction conditions.
Table 1: Effect of Base and Temperature on Coupling Efficiency
| Entry | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Crude Purity (%) |
| 1 | DIPEA (1.2) | 0 to RT | 12 | 88 | 90 |
| 2 | DIPEA (1.2) | RT | 12 | 85 | 87 (higher epimerization) |
| 3 | NMM (1.2) | 0 to RT | 18 | 82 | 92 |
| 4 | Collidine (1.5) | 0 to RT | 24 | 75 | 94 |
Note: Data are illustrative and representative of typical outcomes. Actual results may vary depending on the peptide sequence and specific conditions.
Table 2: Comparison of Different Solvent Systems
| Entry | Solvent System | Reaction Time (h) | Crude Yield (%) | Crude Purity (%) | Notes |
| 1 | DMF | 12 | 88 | 90 | Good solubility for most fragments. |
| 2 | DCM | 24 | 70 | 85 | Lower solubility for larger fragments. |
| 3 | DMF/DCM (1:1) | 16 | 85 | 88 | Balances solubility and ease of removal. |
Note: Data are illustrative and based on established principles of peptide synthesis.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the solution-phase peptide fragment condensation using this compound.
Caption: General workflow for solution-phase peptide fragment condensation.
Reaction Mechanism
The diagram below illustrates the logical relationship in the coupling reaction between the this compound activated peptide fragment and the N-terminal amine of the second fragment.
Caption: Nucleophilic attack of the amine on the activated NHS ester.
References
Application Notes and Protocols: Coupling Efficiency of Z-Ser(tbu)-Osu and In-Situ Activation of Z-Ser(tbu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two primary strategies for the incorporation of N-benzyloxycarbonyl-O-tert-butyl-L-serine into a peptide sequence: the use of the pre-activated N-hydroxysuccinimide ester, Z-Ser(tbu)-Osu , and the in-situ activation of the parent carboxylic acid, Z-Ser(tbu)-OH , with various coupling reagents.
Introduction
The selection of an appropriate coupling strategy is critical for achieving high yields, purity, and stereochemical integrity in peptide synthesis. This compound is an active ester, meaning the carboxyl group of Z-Ser(tbu)-OH has been pre-activated with an N-hydroxysuccinimide (NHS) leaving group. This allows for a direct reaction with a free amine without the need for an additional activating agent. In contrast, in-situ activation involves reacting Z-Ser(tbu)-OH with a coupling reagent immediately prior to or during the reaction with the amine component. This note compares the efficiency and protocols for these two approaches.
Comparative Data
While direct, head-to-head quantitative data for the coupling of this compound versus in-situ activation of Z-Ser(tbu)-OH is not extensively published under identical conditions, the following table summarizes the expected performance based on established principles of peptide chemistry and data from analogous reactions.[1] The efficiency of in-situ activation is highly dependent on the chosen coupling reagent.
| Coupling Strategy | Reagent/Activator | Typical Yield (%) | Purity (%) | Racemization Risk | Key Characteristics |
| Pre-activated Active Ester | This compound | 90-98% | >95% | Very Low | Stable, isolable solid; slower reaction kinetics; simple reaction setup. |
| In-situ Activation | HATU/DIPEA | >98% | >98% | Very Low | Highly efficient and fast; ideal for sterically hindered couplings.[2] |
| In-situ Activation | HBTU/DIPEA | 95-98% | >95% | Low | A common and reliable coupling reagent.[1] |
| In-situ Activation | PyBOP/DIPEA | 95-98% | >95% | Low | Good for sterically hindered amino acids; avoids guanidinylation side reactions.[3][4] |
| In-situ Activation | DIC/HOBt | 85-95% | ~95% | Moderate | Cost-effective; byproduct (DCU/DIU) can be difficult to remove.[2] |
Note: The performance of all coupling reagents is significantly enhanced by the use of additives like HOBt or OxymaPure to suppress racemization and increase efficiency. The choice of base (e.g., DIPEA, NMM, collidine) also plays a crucial role.[1][5]
Methodology and Experimental Protocols
Protocol 1: Coupling of Pre-activated this compound (Solution Phase)
This protocol describes a general procedure for coupling the active ester this compound to an amino acid ester in a solution phase.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in the chosen solvent (DMF or DCM) in a reaction vessel.
-
Neutralization: Add the tertiary base (1.1 equivalents) to the solution to neutralize the hydrochloride salt. Stir for 5-10 minutes.
-
Addition of Active Ester: Add this compound (1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically slower than in-situ methods and may require several hours to overnight for completion. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization as needed.
Protocol 2: In-situ Activation and Coupling of Z-Ser(tbu)-OH (Solid-Phase)
This protocol outlines a standard procedure for coupling Z-Ser(tbu)-OH on a solid support using an aminium/uronium salt activator like HATU.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Z-Ser(tbu)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, peptide synthesis grade)
-
Washing solvents (DCM, Methanol)
-
20% Piperidine in DMF for Fmoc-deprotection (if applicable)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
Coupling:
-
In a separate vial, dissolve Z-Ser(tbu)-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6.0 equivalents) to the vial and allow the mixture to pre-activate for 1-2 minutes.
-
Add the pre-activated solution to the resin.
-
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (a negative test results in a yellow/colorless resin). Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[3]
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the two coupling strategies.
Mechanism of Action
The fundamental difference between these two methods lies in the formation of the reactive species.
Conclusion and Recommendations
The choice between using pre-activated this compound and performing an in-situ activation of Z-Ser(tbu)-OH depends on the specific requirements of the synthesis.
-
This compound is recommended for solution-phase synthesis where simplicity and the use of a stable, well-characterized active ester are advantageous. Its slower reaction time can offer more control, and it avoids the need to handle potentially hazardous or moisture-sensitive coupling reagents directly in the coupling step.
-
In-situ activation is the method of choice for Solid-Phase Peptide Synthesis (SPPS), where high coupling efficiencies and fast reaction times are necessary to ensure the successful synthesis of long peptides.[6] Modern coupling reagents like HATU or COMU offer superior performance, especially for difficult or sterically hindered couplings, and effectively suppress racemization.[2][7]
For most routine and challenging peptide syntheses, particularly in an automated or semi-automated SPPS context, the in-situ activation of Z-Ser(tbu)-OH with a high-efficiency coupling reagent like HATU is the preferred method.
References
Application Notes and Protocols for the Incorporation of Z-Ser(tbu)-osu into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Z-Ser(tbu)-osu, or N-benzyloxycarbonyl-O-tert-butyl-L-serine-N-hydroxysuccinimide ester, is a valuable building block for introducing a protected serine residue into a peptide chain. The benzyloxycarbonyl (Z) group on the alpha-amino position and the tert-butyl (tBu) group on the serine hydroxyl function provide orthogonal protection, allowing for selective deprotection strategies during solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (OSu) ester facilitates efficient coupling to the free N-terminus of the growing peptide chain.
These application notes provide a comprehensive, step-by-step guide for the successful incorporation of this compound into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)propanoate |
| Molecular Formula | C19H24N2O7 |
| Molecular Weight | 392.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). |
| Storage | Store at -20°C to maintain stability and prevent degradation. |
Experimental Protocols
This section details the methodologies for the incorporation of this compound into a peptide sequence via manual or automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
Materials and Reagents
| Reagent | Recommended Grade/Purity |
| This compound | >98% |
| Fmoc-Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-amino acids | >99% |
| Coupling Reagents (e.g., HBTU, HATU, DIC) | >99% |
| Activator Base (e.g., HOBt) | >99% |
| Non-nucleophilic Base (e.g., DIPEA, Collidine) | >99.5% (Peptide synthesis grade) |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade |
| Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade |
| Piperidine | >99.5% (Peptide synthesis grade) |
| Trifluoroacetic acid (TFA) | >99.5% |
| Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)) | >98% |
Step 1: Resin Preparation and Swelling
-
Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove residual piperidine.
Step 3: Incorporation of this compound (Coupling)
This step outlines the coupling of this compound to the deprotected N-terminus of the peptide-resin.
Activation of this compound:
In a separate vial, dissolve the following reagents in DMF:
| Reagent | Molar Equivalents (relative to resin loading) |
| This compound | 1.5 - 3.0 |
| HBTU (or other coupling reagent) | 1.5 - 3.0 |
| HOBt | 1.5 - 3.0 |
| DIPEA (or other non-nucleophilic base) | 3.0 - 6.0 |
Coupling Procedure:
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
If the Kaiser test is positive, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Step 4: Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the desired Fmoc-amino acid) cycles for each subsequent amino acid in the peptide sequence.
Step 5: Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the Z and tBu protecting groups, along with other side-chain protecting groups.
Cleavage Cocktail Preparation:
A common cleavage cocktail for peptides containing Z and tBu groups is a mixture of TFA and scavengers.
| Component | Volume Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile protecting groups. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger to trap carbocations generated during deprotection. |
| Water | 2.5% | Scavenger. |
Cleavage Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
Data Presentation and Analysis
The purity and identity of the synthesized peptide should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Representative HPLC and Mass Spectrometry Data
| Parameter | Expected Result |
| HPLC Purity | >95% (after purification) |
| Mass Spectrometry (ESI-MS) | Observed mass should match the calculated theoretical mass of the desired peptide. |
Visualizations
Experimental Workflow
Caption: Workflow for incorporating this compound into a peptide via SPPS.
Serine Phosphorylation Signaling Pathway
Many cellular signaling pathways involve the phosphorylation of serine residues on target proteins, which is a key mechanism for regulating protein function. The following diagram illustrates a simplified cytokine signaling pathway leading to serine/threonine phosphorylation.
Application Notes and Protocols for the Deprotection of the Z Group from a Peptide Synthesized with Z-Ser(tbu)-osu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of the benzyloxycarbonyl (Z) group from peptides synthesized using N-benzyloxycarbonyl-O-tert-butyl-L-serine-N-hydroxysuccinimide ester (Z-Ser(tbu)-osu). The information herein is intended to guide researchers in selecting the optimal deprotection strategy for their specific synthetic needs, ensuring high yield and purity of the final peptide product.
Introduction
In peptide synthesis, the selection of an appropriate protecting group strategy is paramount for a successful outcome. The use of this compound introduces two key protecting groups: the Z group on the N-terminus and the tert-butyl (tBu) group on the serine side chain. The Z group is a classic amine protecting group, removable under reductive or strong acid conditions, while the tBu group is a bulky ether that protects the hydroxyl functionality of serine and is labile to strong acids.[1]
The orthogonality of these two groups allows for selective deprotection, a critical aspect in the synthesis of complex peptides. This document outlines three primary strategies for the removal of the Z group: catalytic hydrogenation, acidolysis with hydrogen bromide in acetic acid, and a global deprotection strategy using a trifluoroacetic acid (TFA) cleavage cocktail that removes both the Z and tBu groups simultaneously.
Deprotection Strategies: A Comparative Overview
The choice of deprotection method depends on the overall synthetic scheme, the presence of other sensitive residues in the peptide sequence, and the desired final product (fully deprotected or selectively deprotected peptide). The following table summarizes the key aspects of each strategy.
| Parameter | Catalytic Hydrogenation | Acidolysis (HBr/AcOH) | Global Deprotection (TFA Cocktail) |
| Primary Target | Selective removal of the Z group | Selective removal of the Z group | Simultaneous removal of Z, tBu, and other acid-labile groups |
| Reagents | H₂, Pd/C catalyst, Hydrogen donor (e.g., formic acid, ammonium formate) | 33% HBr in acetic acid, Scavengers (e.g., thioanisole) | Trifluoroacetic acid (TFA), Scavengers (e.g., TIS, water, DODT) |
| Conditions | Room temperature, atmospheric pressure | Room temperature | Room temperature |
| Typical Reaction Time | 1-4 hours | 30-90 minutes | 1-3 hours |
| Expected Yield | High (>90%) | Good to High (80-95%) | High (>90%) |
| Purity | Generally high, clean reaction | Variable, potential for side reactions | High, dependent on scavenger efficiency |
| Orthogonality to Ser(tbu) | Fully orthogonal; Ser(tbu) is stable | Generally orthogonal, but prolonged exposure can lead to some tBu cleavage | Not orthogonal; removes tBu group |
| Key Side Reactions | Catalyst poisoning by sulfur-containing residues | Alkylation of sensitive residues (Trp, Met, Tyr) by benzyl cations | Alkylation by t-butyl cations, oxidation of Met, Trt group reattachment |
| Recommended for | Peptides with acid-sensitive groups or when the tBu group needs to be retained. | Robust peptides without sensitive residues. | Final deprotection step in solid-phase peptide synthesis (SPPS). |
Experimental Protocols
Protocol 1: Selective Z-Group Deprotection via Catalytic Hydrogenation
This method offers a mild and clean removal of the Z group while preserving the acid-labile tBu group on the serine side chain.[2]
Materials:
-
Z-Ser(tbu)-containing peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate, formic acid)
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
If using H₂ gas, purge the reaction vessel with nitrogen, followed by hydrogen, and maintain a hydrogen atmosphere (e.g., using a balloon).
-
If using a hydrogen donor, add ammonium formate (3-5 equivalents) or formic acid.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 2: Selective Z-Group Deprotection via Acidolysis with HBr in Acetic Acid
This method provides a rapid deprotection of the Z group but requires careful control to avoid side reactions, especially with sensitive amino acids.[3]
Materials:
-
Z-Ser(tbu)-containing peptide
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Thioanisole (scavenger)
-
Glacial acetic acid
-
Cold diethyl ether
Procedure:
-
Dissolve the Z-protected peptide in glacial acetic acid.
-
Add thioanisole (as a scavenger, typically 5-10% v/v).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 30-90 minutes.
-
Upon completion, precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove residual acid and scavenger.
-
Dry the deprotected peptide under vacuum.
Protocol 3: Global Deprotection with a TFA Cleavage Cocktail
This protocol is typically used as the final step in solid-phase peptide synthesis (SPPS) to cleave the peptide from the resin and simultaneously remove acid-labile protecting groups, including both Z and tBu.[4]
Materials:
-
Peptide-resin with Z-Ser(tbu)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water
-
1,2-ethanedithiol (DODT) or other suitable scavengers
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) and then dry it under vacuum.
-
Prepare the cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues, other scavengers like DODT may be added.
-
Add the cleavage cocktail to the peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the fully deprotected peptide under vacuum.
Potential Side Reactions and Mitigation
-
Alkylation: During acidolysis (HBr/AcOH and TFA cleavage), carbocations (benzyl and tert-butyl) are generated, which can alkylate nucleophilic residues such as tryptophan, methionine, and tyrosine.[5] The use of scavengers like thioanisole and TIS is crucial to trap these reactive species.
-
Oxidation: Methionine residues are susceptible to oxidation during cleavage. The inclusion of scavengers like DODT can help minimize this side reaction.
-
Incomplete Deprotection: Insufficient reaction time or reagent concentration can lead to incomplete removal of protecting groups.[6] It is essential to monitor the reaction to completion.
-
Catalyst Poisoning: In catalytic hydrogenation, sulfur-containing amino acids (cysteine and methionine) can poison the palladium catalyst, reducing its efficiency.[6] In such cases, increasing the catalyst load or using alternative hydrogenolysis methods may be necessary.
Conclusion
The deprotection of the Z group from a peptide containing a Ser(tbu) residue offers several strategic possibilities. Catalytic hydrogenation provides a mild and selective method for Z group removal while preserving the tBu group. Acidolysis with HBr in acetic acid is a faster alternative for Z group removal but carries a higher risk of side reactions. The global deprotection strategy using a TFA cocktail is the standard procedure for the final cleavage and deprotection in SPPS, efficiently removing both Z and tBu groups. The choice of the most suitable method should be carefully considered based on the peptide's sequence, the presence of other protecting groups, and the overall goals of the synthesis. By following the detailed protocols and being mindful of potential side reactions, researchers can achieve successful deprotection and obtain high-purity peptides for their downstream applications.
References
Application Notes: Cleavage of the tBu Group from Serine Side Chains
Introduction
In modern peptide synthesis, particularly utilizing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal strategy, the protection of reactive amino acid side chains is fundamental to achieving high-purity target peptides.[1] The hydroxyl group of serine is nucleophilic and, if left unprotected, can undergo acylation during coupling steps, leading to undesired branched byproducts.[1][2] The tert-butyl (tBu) group serves as an effective protecting group for the serine side chain, forming a stable ether linkage.[2][3] This group exhibits high stability under the basic conditions required for N-terminal Fmoc group removal (e.g., piperidine treatment) but is readily cleaved by strong acids post-synthesis.[1]
This document provides detailed protocols and technical guidance for the efficient and clean removal of the tBu protecting group from serine residues, a critical step often performed concurrently with the cleavage of the peptide from the solid-phase resin. We will address the mechanism, common side reactions, the role of scavengers, and optimized cleavage cocktails.
Mechanism of Cleavage and Associated Side Reactions
The cleavage of the tBu ether from the serine side chain is an acid-catalyzed process, typically mediated by trifluoroacetic acid (TFA). The reaction proceeds via protonation of the ether oxygen by TFA, followed by the departure of the stable tert-butyl cation (tBu⁺) and isobutylene, regenerating the free hydroxyl group on the serine residue.[4][5]
While effective, this process generates highly reactive tBu⁺ carbocations.[6] In the absence of quenching agents, these cations can electrophilically attack nucleophilic residues within the peptide sequence, leading to significant, often irreversible, side reactions.[6]
Common Side Reactions:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation by the tBu⁺ cation.[6]
-
Cysteine (Cys): The free thiol group can be S-tert-butylated.[7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6]
-
Tyrosine (Tyr): The phenolic ring is also a potential target for alkylation.[6]
To mitigate these unwanted modifications, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic compounds designed to react with and neutralize the tBu⁺ cations more rapidly than the peptide's side chains.[5][6]
Data Presentation: Optimized TFA Cleavage Cocktails
The selection of an appropriate cleavage cocktail is paramount and depends entirely on the amino acid composition of the peptide. The following table summarizes common TFA cocktails and their applications for efficient Ser(tBu) deprotection while minimizing side reactions.
| Cocktail Name/Reagent Mix | Composition (v/v/w) | Typical Reaction Time | Primary Application and Notes |
| Standard Reagent K | TFA / H₂O / Triisopropylsilane (TIS) | 2-4 hours | Suitable for peptides lacking highly sensitive residues like Cys, Met, or Trp.[8][9] TIS is an effective scavenger for tBu⁺ cations, and water aids in the protonation steps.[5] |
| Reagent R | TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Anisole | 2-8 hours | Recommended for peptides containing Arg(Pmc/Pbf) protecting groups. Thioanisole helps to minimize side reactions related to these groups. EDT is an excellent scavenger but can lead to dithioketal formation with tryptophan if exposure is prolonged.[9] |
| Optimized Cocktail for Cys-containing Peptides | TFA / TIS / H₂O / Dimethyl Sulfide (DMS) | 1-3 hours | A modified cocktail where DMS is added to suppress side reactions, particularly S-tbutylation of Cysteine.[10] |
| Two-Step High-Fidelity Cleavage | Step 1: TFA / TIS / H₂O / Thioanisole / DMS / Dithiothreitol (DTT) (70:5:5:10:10) | 30 minutes | A specialized two-stage protocol designed to mitigate Cys S-tbutylation while ensuring complete deprotection of Ser(tBu).[7][10] The initial lower TFA concentration reduces the rate of side reactions.[7] DTT is included as a reducing agent.[10] |
| Step 2: Add TFA to 80% final concentration | 150 minutes | Increasing the TFA concentration in the second step drives the complete removal of the tBu group from serine and/or threonine residues, which can be slow at lower TFA concentrations.[7][10] |
Experimental Protocols & Workflows
The following protocols provide step-by-step methodologies for the cleavage of the tBu group from serine-containing peptides.
Visual Workflow: Standard Deprotection and Cleavage
Caption: General workflow for post-synthesis cleavage and peptide isolation.
Protocol 1: Standard TFA Cleavage (Reagent K)
This protocol is suitable for peptides that do not contain sensitive residues such as Cysteine, Methionine, or Tryptophan.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel with a screw cap.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining Trifluoroacetic acid (TFA), water (H₂O), and Triisopropylsilane (TIS) in a 95:2.5:2.5 volumetric ratio. Prepare fresh for each use.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (a common ratio is 10 mL of cocktail per 1 gram of resin, or 1-2 mL for a 100 mg scale).
-
Incubation: Tightly cap the vessel and gently agitate or stir the mixture at room temperature for 2-4 hours.[8]
-
Peptide Isolation: Proceed to Protocol 3: Post-Cleavage Work-up .
Protocol 2: Optimized Two-Step Cleavage for Sensitive Peptides
This protocol is recommended for peptides containing Ser(tBu) alongside Cysteine to minimize S-tbutylation.[7][10]
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel.
-
Step 1 Cocktail: Prepare a cocktail of TFA/TIS/H₂O/thioanisole/DMS containing 1% DTT (70:5:5:10:10 v/v/v/v/w). Add this to the resin.
-
Step 1 Incubation: Agitate the mixture at room temperature for 30 minutes.[7][10]
-
Step 2 TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.
-
Step 2 Incubation: Continue to agitate the mixture at room temperature for an additional 150 minutes (2.5 hours).[7][10]
-
Peptide Isolation: Proceed to Protocol 3: Post-Cleavage Work-up .
Protocol 3: Post-Cleavage Work-up and Peptide Precipitation
-
Filtration: Filter the reaction slurry through a sintered glass funnel or a polypropylene syringe fitted with a frit, collecting the filtrate which contains the cleaved peptide.
-
Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA and combine the washes with the original filtrate.
-
Concentration (Optional): Reduce the volume of the TFA solution by approximately 70-80% using a gentle stream of nitrogen or argon. Caution: TFA is highly corrosive.
-
Precipitation: In a centrifuge tube, add the concentrated peptide solution dropwise to a large volume (typically 10-20 times the TFA volume) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold diethyl ether, centrifuging and decanting each time, to remove residual scavengers and organic impurities.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by HPLC).
Logic of Side Reaction Prevention
The core challenge in tBu deprotection is controlling the fate of the tert-butyl cation. The diagram below illustrates how scavengers intercept this reactive intermediate.
Caption: Role of scavengers in preventing tBu⁺-mediated side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
Application of Z-Ser(tBu)-OSu in the Synthesis of Complex Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, including those with post-translational modifications, long sequences, or aggregation-prone regions, is a critical aspect of drug discovery and biomedical research. The choice of protecting groups and coupling strategies is paramount to achieving high purity and yield. This document provides detailed application notes and protocols for the use of N-benzyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester (Z-Ser(tBu)-OSu), a key building block for incorporating protected serine into peptide chains.
The benzyloxycarbonyl (Z) group offers an orthogonal protection strategy to the more commonly used Fmoc and Boc groups in solid-phase peptide synthesis (SPPS), making it valuable for specific applications, particularly in solution-phase synthesis and fragment condensation.[1] The tert-butyl (tBu) ether protecting the serine hydroxyl group is stable to a wide range of reaction conditions and is typically removed under acidic conditions.[2] The N-hydroxysuccinimide (OSu) ester provides a pre-activated form of the amino acid, facilitating efficient coupling to the N-terminal amine of a growing peptide chain.
Key Applications
The use of this compound and its in-situ generated active ester counterparts is particularly advantageous in the synthesis of:
-
Bioactive Peptides: Many biologically active peptides contain serine residues that are crucial for their function. The D-isomer of serine, when incorporated, can increase proteolytic stability and modulate bioactivity.[3]
-
Complex Peptide Fragments: In fragment condensation strategies, Z-protected amino acids are often employed for the synthesis of peptide segments in solution, which are then coupled on a solid support. This approach was utilized in the synthesis of the complex peptide drug, Lixisenatide.[4]
-
Peptides with Modified Serine Residues: The protected Z-Ser(tbu) unit can be a precursor for the synthesis of phosphopeptides, where the hydroxyl group is phosphorylated after deprotection.[5]
Data Presentation
Table 1: Coupling Efficiency and Racemization
The following table provides a qualitative and semi-quantitative comparison of different coupling reagents that can be used for the in-situ activation of Z-Ser(tBu)-OH, an alternative to using the pre-activated this compound. The efficiency is generally high, but the choice of reagent can impact the level of racemization, a critical consideration for maintaining the stereochemical integrity of the peptide.
| Coupling Reagent | Additive | Base | Expected Coupling Efficiency | Racemization Potential |
| HBTU/HATU | HOBt/HOAt | DIPEA | >99% | Low to Moderate |
| DIC | HOBt | DIPEA | >98% | Low |
| PyBOP | - | DIPEA | >99% | Moderate |
Data is based on established principles of peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.[6]
Table 2: Yields in the Synthesis of a Lixisenatide Fragment
The following data is derived from a patent describing the synthesis of Lixisenatide, a complex 44-amino acid peptide. A key step involves the solution-phase synthesis of a dipeptide fragment using a protected serine derivative.
| Reaction Step | Reactants | Product | Yield |
| Activation | Fmoc-Ser(tBu)-OH, HOSu, DCC | Fmoc-Ser(tBu)-OSu | 89% |
| Coupling | Fmoc-Ser(tBu)-OSu, H-Ser(tBu)-OH | Fmoc-Ser(tBu)-Ser(tBu)-OH | 89% |
Data extracted from patent CN104211801A describing a method for preparing lixisenatide.[4]
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes a general procedure for the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.
-
Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Z-Ser(tBu)-OH
This protocol outlines the manual incorporation of Z-Ser(tBu)-OH into a peptide chain on a solid support using standard Fmoc/tBu strategy. This involves in-situ activation as an alternative to using the pre-formed OSu ester.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Z-Ser(tBu)-OH
-
Coupling reagent (e.g., HBTU)
-
Additive (e.g., HOBt)
-
Base (e.g., DIPEA)
-
Peptide synthesis grade DMF
-
20% piperidine in DMF
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (a positive test will be blue).[7]
-
Coupling of Z-Ser(tBu)-OH: a. Pre-activation: In a separate vial, dissolve Z-Ser(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[7] b. Coupling: Add the pre-activated solution to the resin and agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (a negative test will be yellow/colorless). If the test is positive, a second coupling may be necessary.[7]
-
Chain Elongation: Repeat steps 2-6 for the subsequent Fmoc-protected amino acids in the sequence.
-
Final Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The tBu group will be removed by TFA. The Z-group is stable to TFA and will remain. c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. f. Dry the peptide and purify by preparative HPLC.
-
Z-Group Removal (Post-Synthesis): The Z-group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C in methanol) if required.[1]
Visualizations
Signaling Pathway: Simplified MAP Kinase Cascade
The Mitogen-Activated Protein (MAP) Kinase pathway is a crucial signaling cascade that regulates a wide range of cellular processes. A key step in this pathway is the phosphorylation of serine and threonine residues in target proteins by activated kinases.[8]
Caption: Simplified MAP Kinase signaling pathway.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104211801A - Method for preparing lixisenatide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Z-Ser(tbu)-osu in Manual vs. Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Z-Ser(tbu)-osu in Solid-Phase Peptide Synthesis (SPPS)
N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a crucial building block in solid-phase peptide synthesis (SPPS). The Z (benzyloxycarbonyl) group provides protection for the alpha-amino group, while the tert-butyl (tBu) ether safeguards the hydroxyl side chain of the serine residue. This orthogonal protection scheme is compatible with the widely used Fmoc/tBu strategy, where the Fmoc group is removed by a mild base and the tBu and Z groups are cleaved by strong acid during the final cleavage step. The use of a pre-activated N-hydroxysuccinimide (osu) ester facilitates efficient coupling to the free N-terminus of the growing peptide chain.[1][2]
These application notes provide a comparative overview and detailed protocols for the utilization of this compound in both manual and automated peptide synthesis platforms.
Data Presentation: A Comparative Overview
While direct, head-to-head quantitative data for the performance of this compound in manual versus automated synthesizers is not extensively published, a qualitative and representative quantitative comparison based on general SPPS principles can be drawn. Automated synthesis is generally considered faster and more successful for routine peptide production due to reduced human error.[3] However, manual synthesis offers greater flexibility for troubleshooting and optimization of difficult sequences.
| Parameter | Manual Peptide Synthesis | Automated Peptide Synthesizer |
| Throughput | Lower; suitable for single or few peptide syntheses. | Higher; capable of synthesizing multiple peptides in parallel.[4] |
| Hands-on Time | High; requires constant operator attention for each step. | Low; "walk-away" operation after initial setup.[4] |
| Reproducibility | Operator-dependent; can vary between users and batches. | High; consistent reagent delivery and reaction times lead to reproducible results.[4] |
| Flexibility | High; allows for real-time adjustments, optimization of coupling times, and use of non-standard reagents. | Lower; generally restricted to pre-programmed protocols and specific reagent configurations. |
| Reagent Consumption | Can be optimized for single synthesis, but may involve more dead volume during transfers. | Optimized for minimal waste in high-throughput settings. |
| Cost (Initial) | Low; requires basic laboratory glassware and shakers.[5] | High; significant initial investment for the synthesizer. |
| Cost (Per Peptide) | Can be lower for a small number of peptides. | More cost-effective for large numbers of peptides due to reduced labor and optimized reagent use. |
| Error Potential | Higher due to the potential for human error in measurements and transfers.[3] | Lower due to precise, automated control of all steps.[4] |
| Monitoring | Direct and immediate; coupling completion can be monitored after each step using methods like the Kaiser test.[6] | Often indirect, relying on UV monitoring of Fmoc deprotection. Real-time monitoring of coupling is less common.[7] |
| Stability of Activated Amino Acid | Activated amino acid is prepared immediately before use. | Activated amino acid may be stored in solution for a period, raising concerns about stability and potential side reactions.[8] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis using this compound
This protocol is suitable for the manual synthesis of a peptide containing a serine residue on a 0.1 mmol scale.
Materials:
-
Wang or Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5 or TFA/TIS/Water 95:2.5:2.5)[9]
-
Reaction vessel with a sintered glass frit[5]
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Monitoring Deprotection (Kaiser Test):
-
Take a small sample of resin beads.
-
Wash with ethanol and add a few drops of ninhydrin solutions A, B, and C.
-
Heat at 100°C for 5 minutes.
-
A blue color indicates a positive result (free amine).[6]
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring Coupling (Kaiser Test):
-
Take a small sample of resin beads.
-
A negative Kaiser test (yellow/no color change) indicates complete coupling.[6]
-
If the test is positive, continue coupling for another hour or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is not to be acetylated).
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol to shrink the resin. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin in a fume hood.[10]
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Automated Solid-Phase Peptide Synthesis using this compound
This protocol provides a general guideline for incorporating this compound in an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.
Materials and Reagents:
-
Pre-loaded resin cartridges or bulk resin for the synthesizer.
-
This compound and other Fmoc-amino acids dissolved in a suitable solvent (e.g., DMF) at the required concentration for the synthesizer.
-
Activator solution (e.g., HBTU/HOBt in DMF).
-
Activator base solution (e.g., DIPEA in NMP or DMF).
-
Deprotection solution (e.g., 20% piperidine in DMF).
-
System and washing solvents (e.g., DMF, DCM).
-
Cleavage cocktail.
Procedure:
-
Synthesizer Setup:
-
Load the appropriate resin into the reaction vessel.
-
Place the vials containing the dissolved this compound and other amino acids in the correct positions on the synthesizer.
-
Ensure all reagent and solvent bottles are filled and properly connected.
-
-
Programming the Synthesis:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis scale (e.g., 0.1 mmol).
-
Select the appropriate synthesis protocol. Standard protocols often include:
-
Deprotection: Double deprotection with 20% piperidine in DMF.
-
Washing: A series of washes with DMF after deprotection and coupling steps.
-
Coupling: Define the equivalents of amino acid, activator, and base, and the coupling time (typically 30-60 minutes). For this compound, a standard single coupling is usually sufficient, but a double coupling can be programmed for potentially difficult couplings.
-
-
-
Initiate Synthesis: Start the automated synthesis run. The instrument will perform all subsequent deprotection, washing, and coupling steps automatically.[4]
-
Post-Synthesis Processing:
-
Once the synthesis is complete, the synthesizer will typically perform a final deprotection and a series of final washes before prompting the user to remove the resin.
-
Manually cleave the peptide from the resin as described in the manual protocol (Protocol 1, step 10).
-
Mandatory Visualizations
Caption: Workflow for manual vs. automated SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. peptide.com [peptide.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Monitoring Z-Ser(tbu)-Osu Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of peptide coupling reactions involving N-alpha-benzyloxycarbonyl-O-tert-butyl-L-serine N-succinimidyl ester (Z-Ser(tbu)-Osu). Effective monitoring is crucial for optimizing reaction conditions, ensuring complete coupling, and minimizing side reactions, which are critical aspects of efficient peptide synthesis in drug development and research.
Introduction
The coupling of this compound to the N-terminus of a peptide chain is a common step in solution-phase and solid-phase peptide synthesis. The reaction involves the formation of an amide bond between the activated carboxyl group of this compound and the primary or secondary amine of the peptide. Monitoring the consumption of the starting materials and the formation of the product is essential for determining the reaction endpoint and ensuring the quality of the final peptide. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.
Logical Workflow for Reaction Monitoring
The following diagram illustrates a general workflow for monitoring a this compound coupling reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of coupling reactions by separating and quantifying the reactants and the product. A reverse-phase HPLC (RP-HPLC) method is typically employed for peptide analysis.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and analysis software
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reaction mixture aliquots quenched with a suitable acidic solution (e.g., 1% TFA in water) to stop the reaction.
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 220 nm and 254 nm for detecting the peptide bond and the Z-protecting group, respectively.
-
Inject a prepared sample of the reaction mixture at t=0.
-
Run a linear gradient elution. A typical gradient could be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the chromatogram for the peaks corresponding to this compound, the starting peptide, and the coupled product.
-
Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes), quench the reaction, and inject them into the HPLC.
-
The reaction is considered complete when the peak corresponding to the starting peptide or this compound is no longer detectable or its area remains constant.
Data Presentation
| Compound | Expected Retention Time (min) | Key UV Absorbance (nm) |
| Starting Peptide (N-terminal amine) | Varies (typically more polar) | 220 |
| This compound | Varies (less polar than peptide) | 220, 254 |
| Coupled Product | Varies (more hydrophobic than starting peptide) | 220, 254 |
Note: Retention times are highly dependent on the specific peptide sequence, column chemistry, and gradient profile. The above table provides a general expectation.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative monitoring of the reaction progress. It allows for a quick assessment of the consumption of starting materials and the formation of the product.
Experimental Protocol: TLC
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
UV lamp (254 nm)
-
Ninhydrin staining solution (for detecting free amines)
-
Potassium permanganate stain (for general visualization)
Procedure:
-
Prepare a developing chamber with a suitable mobile phase. A common mobile phase system for protected peptides is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 v/v) or ethyl acetate and hexane.
-
Spot the TLC plate with the starting materials (this compound and the peptide) as references, and the reaction mixture at t=0. A co-spot of the starting materials and the reaction mixture is also recommended.[1]
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front has reached a sufficient height, remove the plate and dry it.
-
Visualize the spots under a UV lamp at 254 nm. The Z-group will be UV active.
-
To visualize the free amine of the starting peptide, stain the plate with a ninhydrin solution and gently heat it. A purple spot indicates the presence of a primary amine.
-
The reaction is complete when the spot corresponding to the starting peptide (ninhydrin-positive) disappears and a new, typically less polar, product spot appears.
Data Presentation
| Compound | Expected Rf Value | Visualization Method |
| Starting Peptide (N-terminal amine) | Lower Rf | UV (if chromophores present), Ninhydrin (positive) |
| This compound | Higher Rf | UV (254 nm) |
| Coupled Product | Intermediate to Higher Rf | UV (254 nm), Ninhydrin (negative) |
Note: Rf values are dependent on the specific mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.[1][2][3] ¹H NMR is most commonly used for this purpose.
Experimental Protocol: ¹H NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction solvent.
Procedure:
-
Acquire a ¹H NMR spectrum of the starting materials, this compound and the N-terminally deprotected peptide, to identify characteristic peaks.
-
Set up the coupling reaction in a suitable deuterated solvent if possible, or take aliquots and dissolve them in a deuterated solvent.
-
Acquire a ¹H NMR spectrum of the reaction mixture at t=0.
-
Monitor the reaction by acquiring spectra at regular intervals.
-
Key signals to monitor include:
-
Disappearance of the proton signals of the N-terminal amine of the starting peptide.
-
Disappearance of the succinimidyl ester protons of this compound (typically a singlet around 2.8 ppm).
-
Appearance of new amide proton signals in the product.
-
Shifts in the chemical shifts of protons adjacent to the newly formed amide bond.
-
Data Presentation
| Group | This compound (Reactant) ¹H Chemical Shift (ppm, estimated) | Coupled Product ¹H Chemical Shift (ppm, estimated) |
| Osu Protons (-CH₂CH₂-) | ~2.8 (s, 4H) | Absent |
| Z-group (C₆H₅CH₂-) | ~7.3 (m, 5H), ~5.1 (s, 2H) | ~7.3 (m, 5H), ~5.1 (s, 2H) (minor shifts possible) |
| Ser α-CH | ~4.4 (m, 1H) | Shifted upon coupling |
| Ser β-CH₂ | ~3.9 (m, 2H) | Shifted upon coupling |
| tBu-group (-C(CH₃)₃) | ~1.1 (s, 9H) | ~1.1 (s, 9H) |
| New Amide NH | Absent | ~7-8 (broad s, 1H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific peptide sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the formation of the amide bond by observing changes in the vibrational frequencies of the functional groups involved in the reaction.[2][3][4][5]
Experimental Protocol: FTIR
Instrumentation:
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)
Procedure:
-
Acquire an FTIR spectrum of the starting materials.
-
Acquire an FTIR spectrum of the reaction mixture at t=0.
-
Monitor the reaction by acquiring spectra at regular intervals.
-
Key spectral changes to observe:
-
Disappearance of the characteristic carbonyl stretching bands of the N-hydroxysuccinimide ester in this compound (typically around 1815 and 1785 cm⁻¹).
-
Appearance of the amide I (C=O stretch) and amide II (N-H bend) bands of the newly formed peptide bond (typically around 1650 cm⁻¹ and 1540 cm⁻¹, respectively).[5]
-
Data Presentation
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation during Reaction |
| N-hydroxysuccinimide C=O | ~1815, ~1785 | Disappears |
| Z-group C=O (urethane) | ~1690 | Remains |
| Amide I (new peptide bond) | ~1650 | Appears |
| Amide II (new peptide bond) | ~1540 | Appears |
Signaling Pathway and Experimental Logic
The choice of monitoring technique often depends on the available instrumentation and the specific requirements of the synthesis. The following diagram illustrates the logical relationship between the reaction components and the analytical signals used for monitoring.
Conclusion
The analytical techniques described provide robust methods for monitoring this compound coupling reactions. For routine in-process control, TLC offers a quick and straightforward assessment. For quantitative analysis and purity determination, HPLC is the method of choice. NMR and FTIR provide valuable structural information and can be particularly useful for mechanistic studies and troubleshooting. The selection of the most appropriate technique will depend on the specific goals of the analysis and the resources available. It is often beneficial to use a combination of these techniques for comprehensive reaction monitoring.
References
- 1. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. biopharminternational.com [biopharminternational.com]
Application Note: Purification of Peptides Containing Z-Ser(tbu)-Protected Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides often requires the use of orthogonal protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the N-terminus, while the tert-butyl (tBu) group is commonly employed for the side chain of serine.[1][2] Peptides containing Z-Ser(tbu)-protected serine present unique challenges during purification due to the hydrophobic nature of these protecting groups.[3] This application note provides a detailed protocol for the purification of such peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone technique for peptide purity analysis.[4][5][6]
The presence of the Z-group significantly increases the hydrophobicity of the peptide, leading to longer retention times on RP-HPLC columns.[3][7] This characteristic can be advantageous for separating the target peptide from more polar, truncated sequences. However, it can also lead to issues such as peptide aggregation and poor solubility in aqueous mobile phases.[3] The t-butyl ether protecting the serine side chain further contributes to the overall non-polar character of the peptide.[1] Therefore, careful optimization of the purification protocol is crucial to achieve high purity and recovery.
Challenges in Purification
Several challenges are commonly encountered during the purification of peptides containing Z-Ser(tbu)-protected serine:
-
Increased Hydrophobicity: The Z and tBu groups make the peptide significantly more hydrophobic, requiring stronger elution conditions (higher organic solvent concentration) in RP-HPLC.[3][7]
-
Peptide Aggregation: The hydrophobic nature of the protecting groups can promote intermolecular aggregation, leading to peak broadening and reduced recovery.[3]
-
Poor Solubility: The crude peptide may have limited solubility in the initial aqueous mobile phase, necessitating the use of organic co-solvents for sample preparation.[3]
-
Similar Impurities: Impurities with similar hydrophobicity, such as deletion sequences containing the protected amino acids, can be difficult to resolve.[3]
Recommended Purification Strategy
A multi-step approach is often recommended for achieving high purity of Z-Ser(tbu)-containing peptides. The primary purification step is typically performed using preparative RP-HPLC. For complex mixtures or to remove closely related impurities, an orthogonal purification technique like Ion-Exchange Chromatography (IEC) may be employed.[3]
Data Presentation
The following table summarizes typical quantitative data expected from the successful purification of a Z-Ser(tbu)-containing peptide.
| Parameter | Crude Peptide | After RP-HPLC Purification | After Orthogonal Purification (if necessary) |
| Purity (by analytical RP-HPLC) | 50 - 70% | >95% | >98% |
| Yield | N/A | 30 - 50% | >80% (of the previous step) |
| Resolution (Rs) from closest impurity | <1.0 | >1.5 | >2.0 |
| Molecular Weight (by MS) | Confirmed | Confirmed | Confirmed |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol outlines a general method for the preparative purification of a Z-Ser(tbu)-containing peptide.
1. Materials and Reagents:
-
Crude Z-Ser(tbu)-peptide, lyophilized
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN)[3]
-
Solvents for sample dissolution (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))[3]
-
C18 reversed-phase column (preparative scale, e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-300 Å pore size)[7][8]
-
Preparative HPLC system with a UV detector
2. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent like DMSO or DMF to ensure complete dissolution.[3]
-
Dilute the dissolved peptide solution with Mobile Phase A to a final concentration suitable for injection. The final concentration of the organic solvent from the initial dissolution should be kept as low as possible to ensure binding to the column.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[4]
3. Chromatography Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, preparative scale |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column) |
| Detection | 220 nm and 280 nm[3] |
| Column Temperature | 30-40 °C[7] |
| Gradient | Optimize based on analytical HPLC of the crude material. A typical starting gradient could be a linear gradient from 20% to 80% Mobile Phase B over 60 minutes. A shallower gradient will improve resolution of closely eluting peaks.[3] |
4. Purification Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions using analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 2: Post-Purification Analysis by Analytical RP-HPLC and Mass Spectrometry
1. Analytical RP-HPLC:
-
Prepare a 1 mg/mL solution of the lyophilized purified peptide in Mobile Phase A.[4]
-
Inject a small volume (e.g., 10-20 µL) onto an analytical C18 column (e.g., 4.6 x 150 mm, 3-5 µm).
-
Run a suitable gradient (e.g., 5-95% Mobile Phase B over 30 minutes) at a flow rate of 1 mL/min.[7]
-
Monitor the absorbance at 220 nm.
-
Calculate the purity by integrating the peak area of the target peptide and dividing it by the total peak area.
2. Mass Spectrometry (MS):
-
Confirm the identity of the purified peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[4]
Mandatory Visualization
Caption: Workflow for the purification of Z-Ser(tbu)-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. ijsra.net [ijsra.net]
- 7. benchchem.com [benchchem.com]
- 8. chemcoplus.co.jp [chemcoplus.co.jp]
Troubleshooting & Optimization
Preventing racemization of serine during Z-Ser(tbu)-osu coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of serine racemization during peptide coupling reactions involving Z-Ser(tbu)-osu.
Troubleshooting Guide: Preventing Racemization of Serine
This guide addresses specific issues that can lead to the racemization of serine during the coupling of this compound.
Problem: Significant level of D-Serine diastereomer detected after coupling.
| Potential Cause | Recommended Solution & Optimization | Explanation |
| Inappropriate Base Selection | Solution: Switch to a sterically hindered and weaker base. Optimization: Use N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP) instead of Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Titrate the base to the minimum effective amount. | Strong and sterically unhindered bases can more readily abstract the α-proton of the activated serine, leading to racemization via direct enolization or oxazolone formation. Weaker, bulkier bases are less prone to cause this side reaction.[1] |
| Suboptimal Coupling Reagent/Additive Combination | Solution: Ensure the use of racemization-suppressing additives, especially when not using a pre-formed active ester like OSu. Optimization: For in-situ activation of Z-Ser(tbu)-OH, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial. These additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[1][2][3] | Additives react with the activated amino acid to form an intermediate active ester that is more stable and less susceptible to cyclization into an oxazolone, a key intermediate in the racemization pathway.[1] |
| Elevated Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature. Optimization: Conduct the coupling at 0°C. If the reaction is sluggish, allow it to proceed for a longer duration at the lower temperature rather than increasing the temperature. | Higher temperatures increase the rate of all reactions, including the undesired racemization pathway. By lowering the temperature, the activation energy barrier for racemization is less likely to be overcome. |
| Prolonged Activation Time | Solution: Minimize the time the amino acid remains in its activated state before coupling. Optimization: For in-situ activation, add the coupling partner immediately after the activation of Z-Ser(tbu)-OH. If using the pre-formed this compound, use it without delay after preparation or ensure it is of high quality if purchased. | The longer the activated ester is present before it reacts with the amine component, the greater the opportunity for it to undergo racemization. |
| Solvent Effects | Solution: Use a less polar solvent if compatible with the solubility of your reactants. Optimization: Consider using solvents like Dichloromethane (DCM) or a mixture of DCM and Dimethylformamide (DMF) instead of pure DMF. | The polarity of the solvent can influence the stability of the charged intermediates involved in racemization. Less polar solvents can sometimes disfavor the formation of these intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of serine racemization during peptide coupling?
A1: The primary mechanism for racemization of N-protected amino acids like serine during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activated carboxyl group of the Z-Ser(tbu)-OH cyclizes to form this planar intermediate. The proton on the α-carbon of the oxazolone is acidic and can be abstracted by a base. The resulting achiral enolate can then be reprotonated from either face, leading to a mixture of L- and D-serine residues in the peptide. A secondary, less common mechanism for urethane-protected amino acids is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[1]
Q2: Why is the tert-butyl (tBu) group used for side-chain protection of serine?
A2: The tert-butyl (tBu) group is a robust acid-labile protecting group for the hydroxyl function of serine. It is stable to the basic conditions often used for Nα-Fmoc deprotection in solid-phase peptide synthesis (SPPS) and to the conditions of many coupling reactions. Its bulkiness can also help to reduce certain side reactions. The tBu group is typically removed at the end of the synthesis during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[4]
Q3: How does the N-succinimidyl ester (osu) activation of Z-Ser(tbu)-OH influence racemization?
A3: N-hydroxysuccinimide (HOSu) is used to form an active ester (OSu) of the Z-Ser(tbu)-OH. These active esters are relatively stable and can be isolated, purified, and stored. The use of a pre-formed active ester like this compound can be advantageous as it allows for a controlled coupling reaction. However, the potential for racemization still exists, particularly in the presence of excess base during the subsequent coupling step. The principles of using a mild, sterically hindered base and controlling the reaction temperature remain crucial.
Q4: Which analytical methods are best for detecting and quantifying serine racemization?
A4: The most common and reliable methods for quantifying the enantiomeric purity of the resulting peptide are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) to separate the diastereomeric peptides (e.g., L-Ser-L-Peptide and D-Ser-L-Peptide). Alternatively, the peptide can be hydrolyzed, and the resulting amino acids derivatized with a chiral reagent before separation on a standard reversed-phase column.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to induce different chemical shifts for the protons of the L- and D-serine containing diastereomers, allowing for their quantification by integration of the corresponding signals.[9][10][11][12]
-
Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the peptide and derivatization of the amino acids to make them volatile, GC on a chiral column can be used for separation and quantification.
Q5: Are there alternative protecting groups or strategies to consider for problematic serine couplings?
A5: Yes, if racemization remains a persistent issue, you could consider:
-
Alternative Side-Chain Protection: While tBu is common, other protecting groups could be explored, although this may require significant changes to your overall synthetic strategy.
-
Use of Pseudoproline Dipeptides: If the serine is to be followed by a proline, using a pre-formed pseudoproline dipeptide can help to disrupt peptide aggregation and may influence the conformational environment during coupling, potentially reducing racemization.
-
Enzymatic Ligation: For certain applications, enzymatic coupling methods can offer exquisite stereoselectivity, completely avoiding racemization.
Quantitative Data on Racemization
While specific data for this compound coupling is not extensively available in the literature, the following table summarizes representative data for the racemization of N-protected serine and other sensitive amino acids under various coupling conditions to provide a comparative context.
| N-Protecting Group | Side-Chain Protecting Group | Coupling Reagent | Base | % D-Isomer (Epimerization) | Reference |
| Fmoc | tBu | HATU | NMM | Negligible | [1] |
| Fmoc | tBu | HATU | DIPEA | Can induce racemization | [1] |
| Fmoc | Trt | HATU/HOAt | NMM | High | [1] |
| Fmoc | tBu | HBTU | DIPEA | 1.5 - 5.0% | [13] |
| Fmoc | tBu | DIC/HOBt | - | 0.5 - 2.5% | [13] |
| Z | - | Various | - | Varies significantly | [14] |
Note: The extent of racemization is highly dependent on the specific amino acid sequence, solvent, temperature, and reaction time. This data should be used as a guideline for selecting conditions that are known to minimize racemization.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling cycle for incorporating this compound onto a resin-bound peptide with an N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP)
-
Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Nα-Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc), perform the deprotection step (e.g., with 20% piperidine in DMF) and wash the resin thoroughly with DMF.
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin to confirm the presence of the free primary amine. A positive result is indicated by a deep blue color.
-
Coupling Reaction: a. Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF. b. In a separate vessel, add the this compound solution to the swollen and drained resin. c. Add NMM or TMP (1 to 2 equivalents) to the reaction mixture. d. Agitate the reaction mixture at room temperature for 2-4 hours, or at 0°C for a longer period (e.g., overnight) to further minimize racemization.
-
Monitoring the Coupling: After the desired reaction time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling is complete.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Capping (Optional): If the Kaiser test indicates incomplete coupling after a second coupling attempt, it is advisable to cap the unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion sequences.
Protocol 2: Chiral HPLC Analysis for Racemization
This protocol provides a general method for the analysis of the diastereomeric purity of a crude peptide after cleavage from the resin.
Materials:
-
Crude, cleaved peptide containing the serine residue.
-
HPLC system with a UV detector.
-
Chiral HPLC column (e.g., a protein-based or Pirkle-type column).
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid - TFA).
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method Development: a. Select a chiral column known to be effective for peptide separations. b. Develop a suitable mobile phase gradient. A typical starting point for reversed-phase chiral HPLC is a gradient of acetonitrile in water, both containing 0.1% TFA. c. Optimize the flow rate and column temperature to achieve the best separation of the diastereomers.
-
Analysis: a. Inject the prepared peptide sample onto the HPLC system. b. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). c. The two diastereomers (L-Ser and D-Ser containing peptides) should elute as two separate peaks.
-
Quantification: a. Integrate the peak areas of the two diastereomeric peaks. b. Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Z Group Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the benzyloxycarbonyl (Z or Cbz) protecting group. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during Z group deprotection experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for common problems observed during Z group deprotection reactions.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Z group deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.[1]
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and may decrease over time.[1][2]
-
Insufficient Hydrogen: Atmospheric pressure of hydrogen may not be sufficient for more challenging substrates.[2]
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[1][2]
-
Poor Solubility: If the substrate is not fully dissolved, the reaction rate will be significantly reduced.[4]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1]
-
Issue 2: Side Products are Observed During Deprotection
Question: I am observing unexpected side products in my reaction mixture. How can I identify and prevent them?
Answer: The nature of side products depends heavily on the deprotection method and the substrate's functional groups.
-
Over-reduction (Catalytic Hydrogenation): Other functional groups like alkenes, alkynes, nitro groups, and some aryl halides can be reduced under hydrogenation conditions.[2]
-
N-Benzylation: If the reaction stalls or the hydrogen source is insufficient, an N-benzyl side product can form.[2][8]
-
Solution: Ensure an adequate and continuous supply of hydrogen. If using a hydrogen donor like formic acid, ensure it is used in sufficient excess.[7]
-
-
Acetylation (HBr in Acetic Acid): When using HBr in acetic acid, the deprotected amine can be acetylated by the solvent, especially at higher temperatures.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Z group deprotection? The most prevalent methods are catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic cleavage.[5][8] Catalytic hydrogenation with Pd/C and H₂ gas is the most widely used method due to its efficiency and clean byproducts (toluene and CO₂).[2][9]
Q2: How can I choose the best deprotection method for my substrate? The choice depends on the functional groups present in your molecule.[2]
-
For substrates without sensitive, reducible groups: Catalytic hydrogenation is generally the best choice.[2]
-
For substrates with reducible groups (alkenes, alkynes, nitro groups): Acidic cleavage (e.g., HBr/AcOH) or nucleophilic cleavage are better options.[2][5]
-
For substrates containing sulfur: Avoid palladium catalysts. Acidic cleavage is a suitable alternative.[2]
Q3: How can I monitor the progress of the deprotection reaction? The reaction progress can be easily monitored by techniques that distinguish the starting material from the product.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The product, a free amine, will have a different retention factor (Rf) than the Z-protected starting material and can often be visualized with a ninhydrin stain.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It is also useful for identifying any side products.[3][4]
Data Presentation
Summary of Common Z Group Deprotection Methods
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[5][9] | Incompatible with reducible groups; catalyst poisoning by sulfur; safety concerns with H₂ gas.[2][5] |
| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexadiene with Pd/C | Avoids flammable H₂ gas, often offers better selectivity.[2][5][7] | Catalyst can still be poisoned; may require elevated temperatures. |
| Acidic Cleavage (Strong) | HBr in Acetic Acid | Effective and relatively fast; useful for substrates sensitive to hydrogenation.[2][5] | Harsh conditions; potential for acylation by solvent and alkylation side reactions.[2] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | Mild (room temperature); excellent functional group tolerance.[2][8] | HFIP is an expensive solvent.[2] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | Highly selective for sensitive substrates; avoids heavy metals.[1][2] | The thiol reagent has an unpleasant odor.[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂ and Pd/C
This is the most common method for Z group removal.[2]
-
Dissolution: Dissolve the Z-protected amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution.[2][5]
-
Atmosphere Exchange: Purge the flask with an inert gas like nitrogen or argon. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced by hydrogen.[2]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is common for atmospheric pressure) at room temperature.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[2]
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1][2]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas.[5]
-
Dissolution: Dissolve the Z-protected amine (1.0 equivalent) in methanol or ethanol.[5]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[5]
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gas evolution and can be gently heated if necessary.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.[3]
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This method is useful for substrates that are sensitive to hydrogenation.[5]
-
Dissolution: Dissolve the Z-protected amine (1.0 equivalent) in a 33% solution of hydrogen bromide (HBr) in acetic acid at room temperature.[1]
-
Reaction: Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[1]
-
Isolation: Upon completion, the product can often be precipitated by the addition of anhydrous ether. Collect the solid by filtration, wash with ether, and dry under vacuum to obtain the amine hydrobromide salt.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thalesnano.com [thalesnano.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
Side reactions associated with Z-Ser(tbu)-osu in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Z-Ser(tbu)-osu in peptide synthesis. It is intended for researchers, scientists, and drug development professionals to anticipate and address potential side reactions and challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the N-hydroxysuccinimide (NHS) ester of Z-L-Ser(tbu)-OH, an amino acid derivative used in peptide synthesis. The Z (benzyloxycarbonyl) group protects the α-amino group, while the t-butyl (tbu) group protects the hydroxyl side chain of serine. The Osu (N-hydroxysuccinimide) ester is a reactive group that facilitates the formation of a peptide bond with the free N-terminus of a growing peptide chain. This reagent is primarily used in solution-phase peptide synthesis.[1]
Q2: What are the main advantages of using a urethane-type protecting group like Z?
Urethane-based protecting groups like Z (benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are known to significantly reduce the risk of racemization during the activation and coupling steps of peptide synthesis.[2][3] This is a critical factor for maintaining the stereochemical integrity and biological activity of the final peptide.
Q3: What are the potential side reactions associated with the N-hydroxysuccinimide (NHS) ester?
While NHS esters are widely used for their high reactivity with primary amines, they are susceptible to certain side reactions:
-
Hydrolysis: In the presence of water, the NHS ester can hydrolyze back to the carboxylic acid (Z-Ser(tbu)-OH), rendering it inactive for coupling. The rate of hydrolysis is dependent on the pH and the solvent system used.[4]
-
Reaction with other nucleophiles: Besides the desired reaction with the N-terminal amine, the NHS ester can react with other nucleophilic side chains of amino acids, such as the hydroxyl groups of serine and threonine, and the guanidinium group of arginine.[4]
Troubleshooting Guides
Problem 1: Low Coupling Yield
Symptom: The coupling reaction with this compound results in a low yield of the desired peptide, with unreacted starting materials observed by TLC or HPLC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Hydrolysis of this compound | Ensure the use of anhydrous solvents (e.g., DMF, DCM) and reagents. Store this compound in a desiccator to prevent moisture absorption. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | If the N-terminal amino acid of the peptide is sterically hindered, the coupling reaction may be slow. Consider increasing the reaction time or using a slight excess (1.1-1.5 equivalents) of this compound. |
| Peptide Aggregation | As the peptide chain grows, it can aggregate, making the N-terminus less accessible. Try switching to a more polar solvent like NMP or adding a chaotropic agent. Sonication can also help to break up aggregates.[5] |
| Suboptimal Coupling Reagent/Method | While this compound is a pre-activated ester, for particularly difficult couplings, consider in-situ activation of Z-Ser(tbu)-OH with a more potent coupling reagent like HATU or HBTU, in the presence of a base like DIPEA. However, be aware of the increased risk of racemization with some of these reagents. |
Experimental Protocol: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test is a sensitive method for detecting free primary amines. A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete.
-
Sample Preparation: After the coupling reaction, take a small sample of the resin-bound peptide (a few beads).
-
Washing: Wash the resin sample thoroughly with DMF to remove any residual reagents.
-
Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin sample.
-
Heating: Heat the sample at 100-120°C for 5 minutes.
-
Observation: A deep blue color indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
Problem 2: Presence of Diastereomeric Impurities (Racemization)
Symptom: HPLC analysis of the crude peptide product shows a peak corresponding to a diastereomer, indicating that racemization of the serine residue has occurred during the coupling step.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Excessive Base | The presence of a strong, non-hindered tertiary amine can promote racemization by abstracting the α-proton of the activated amino acid. If a base is required, use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA. Use the minimum necessary amount of base. |
| Prolonged Activation/Coupling Time | A longer time in the activated state can increase the risk of racemization. Monitor the reaction closely and work it up as soon as it is complete. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of racemization. Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature). |
| Inappropriate Coupling Reagent | Some coupling reagents are more prone to inducing racemization than others. While this compound is a pre-activated ester, if you are using an in-situ activation method, phosphonium-based reagents like PyBOP are generally associated with low racemization. |
| Lack of Racemization Suppressing Additives | When using carbodiimide-based coupling reagents (e.g., DIC, EDC), the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives form active esters that are less prone to racemization.[5] |
Quantitative Data: Impact of Coupling Reagents on Ser(tBu) Racemization
While the following data is for Fmoc-Ser(tBu)-OH, it provides valuable insight into the propensity of different coupling reagents to cause racemization of the Ser(tBu) residue. The trends are expected to be similar for Z-Ser(tBu)-OH.
| Coupling Reagent | % Epimerization |
| HBTU | High |
| HATU | High |
| PyBOP | High |
| DCC | High |
| DEPBT | Low |
| MYMsA (Ynamide) | Low |
| MYMTsA (Ynamide) | Low |
(Adapted from: Epimerisation in Peptide Synthesis, Molecules 2023)[6]
Experimental Protocol: Detection and Quantification of Racemization by Chiral HPLC
-
Sample Preparation: Cleave a small amount of the crude peptide from the resin. Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in the initial mobile phase.
-
Chiral HPLC Analysis:
-
Column: Utilize a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with a small amount of a modifier like trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength where the peptide bond absorbs (e.g., 214 nm or 220 nm).
-
-
Data Analysis: The L- and D-isomers of the peptide will have different retention times on the chiral column. The percentage of the D-isomer can be calculated by integrating the peak areas.
Visualizations
Caption: Ideal peptide coupling reaction workflow.
References
Optimization of reaction conditions for Z-Ser(tbu)-osu coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting the coupling of Z-Ser(tbu)-osu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is the N-hydroxysuccinimide (NHS) ester of Z-L-Serine(tBu)-OH. The 'Z' group (benzyloxycarbonyl) protects the amine terminus, and the 'tBu' group (tert-butyl) protects the hydroxyl group of the serine side chain. The '-osu' (N-hydroxysuccinimidyl ester) is a reactive group that readily couples with primary and secondary amines to form a stable amide bond. It is commonly used in peptide synthesis and for conjugating serine to other molecules.
Q2: What are the critical parameters to control during the coupling reaction?
A2: The most critical parameters are:
-
Moisture: this compound is highly susceptible to hydrolysis. All reagents, solvents, and equipment must be anhydrous.
-
pH: The coupling reaction is pH-dependent. The amine nucleophile must be deprotonated to be reactive, which is favored at basic pH. However, the hydrolysis of the NHS ester is also accelerated at high pH. A compromise is necessary, typically in the pH range of 7.2-8.5.
-
Temperature: The reaction is typically performed at room temperature. Lowering the temperature (e.g., 0-4 °C) can help to minimize side reactions and the hydrolysis of the NHS ester, especially for prolonged reaction times.
-
Stoichiometry: A slight excess of this compound is often used to drive the reaction to completion. However, a large excess can complicate purification.
Q3: What solvents are recommended for this coupling reaction?
A3: Anhydrous polar aprotic solvents are generally the best choice. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are commonly used. DMF and DMSO are particularly good at dissolving peptides and the coupling reagents. Ensure that DMF is amine-free, as trace amounts of dimethylamine can react with the NHS ester.
Q4: How can I monitor the progress of the coupling reaction?
A4: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the consumption of the starting amine and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of product formation and the presence of any side products.
-
Kaiser Test (for solid-phase synthesis): This colorimetric test detects the presence of free primary amines on the solid support. A negative result (yellow beads) indicates that the coupling is complete.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of this compound: Reagent was exposed to moisture. | 1. Use fresh, anhydrous this compound. Ensure all solvents and glassware are dry. Handle the reagent quickly in a dry environment (e.g., under inert gas). |
| 2. Inactive Amine: The amine starting material is protonated or sterically hindered. | 2. Ensure the reaction medium is slightly basic (pH 7.2-8.5) by adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). For sterically hindered amines, increase the reaction time and/or temperature, or consider using a more potent activating agent in a carbodiimide-mediated coupling of Z-Ser(tbu)-OH. | |
| 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | 3. Try a different solvent or a solvent mixture (e.g., DCM/DMF). Gentle warming or sonication may help to dissolve the reactants. | |
| Presence of Multiple Products/Side Reactions | 1. Reaction with Side Chains: If the amine-containing molecule has other nucleophilic side chains (e.g., -OH, -SH), they may also react. | 1. Protect other reactive functional groups before performing the coupling reaction. |
| 2. Racemization: Loss of stereochemical integrity at the serine alpha-carbon. | 2. Avoid prolonged reaction times at elevated temperatures and the use of strong bases. The use of NHS esters generally minimizes racemization compared to some other activation methods. | |
| 3. Double Acylation: A single amine reacting with two molecules of this compound. | 3. Use a smaller excess of this compound. Add the this compound solution dropwise to the amine solution. | |
| Difficulty in Product Purification | 1. Excess this compound and N-hydroxysuccinimide (NHS) byproduct: These can be difficult to separate from the product. | 1. Use a minimal excess of this compound (e.g., 1.1-1.2 equivalents). After the reaction is complete, quench any unreacted NHS ester by adding a small amount of an amine-containing reagent (e.g., ethanolamine or a primary amine scavenger resin). The NHS byproduct is water-soluble and can often be removed by aqueous workup. |
| 2. Product Precipitation: The coupled product may be insoluble in the reaction solvent. | 2. Choose a solvent in which both the starting materials and the product are soluble. If the product precipitates, it may be isolated by filtration, but this can trap impurities. |
Experimental Protocols
Solution-Phase Coupling of this compound to an Amine
This protocol describes a general procedure for the coupling of this compound to a primary or secondary amine in solution.
Materials:
-
This compound
-
Amine-containing starting material
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (optional, as a non-nucleophilic base)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and a nitrogen/argon inlet
Procedure:
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).
-
Dissolution of Amine: In the reaction vessel, dissolve the amine-containing starting material (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or DMF).
-
Addition of Base (Optional): If the amine starting material is a salt (e.g., a hydrochloride salt), add 1.0-1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or NMM) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Addition of this compound: In a separate vial, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with more solvent if necessary.
-
Wash the organic solution sequentially with 5% aqueous citric acid solution (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove unreacted starting acid from potential hydrolysis), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure coupled product.
Recommended Starting Conditions for Optimization
The following table provides recommended starting conditions for the optimization of the this compound coupling reaction. These are general guidelines and may require further optimization depending on the specific substrates used.
| Parameter | Recommended Starting Condition | Range for Optimization |
| This compound (equivalents) | 1.2 | 1.05 - 2.0 |
| Amine (equivalents) | 1.0 | 1.0 |
| Base (e.g., DIPEA) (equivalents) | 1.1 (if amine is a salt) | 1.0 - 1.5 |
| Solvent | Anhydrous DMF or DCM | DMF, DCM, THF, Acetonitrile |
| Temperature | Room Temperature (~20-25 °C) | 0 °C to 40 °C |
| Reaction Time | 12 hours | 2 - 48 hours |
| Concentration | 0.1 M | 0.05 M - 0.5 M |
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for this compound Coupling
Technical Support Center: Managing Aggregation of Peptides Containing Z-Ser(tbu)-osu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage aggregation issues encountered with peptides containing Z-Ser(tbu)-osu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is an amino acid derivative, specifically the N-hydroxysuccinimide (NHS) ester of serine. In this molecule, the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. The NHS ester is a reactive group that readily forms amide bonds with primary amines, making it a valuable reagent for solution-phase peptide synthesis and for the conjugation of peptides to other molecules like proteins, antibodies, or surfaces.
Q2: Why are peptides containing this compound prone to aggregation?
A2: Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets, and by hydrophobic interactions.[1] Several factors in peptides containing this compound can contribute to aggregation:
-
Hydrophobic Protecting Groups: Both the benzyloxycarbonyl (Z) group and the tert-butyl (tBu) group are hydrophobic.[1][2] Their presence increases the overall hydrophobicity of the peptide, which can promote self-association and aggregation, especially in sequences that also contain other hydrophobic residues.[1]
-
Hydrogen Bonding: The peptide backbone itself can form hydrogen bonds, leading to aggregation. While the serine hydroxyl group is protected, the amide bonds of the peptide backbone are still available for hydrogen bonding.
-
High Concentrations: At higher concentrations, peptide molecules are in closer proximity, which can facilitate the intermolecular interactions that lead to aggregation.[3]
Q3: At what stages can aggregation of peptides with this compound occur?
A3: Aggregation can be a problem throughout the entire lifecycle of a peptide containing this compound:[1]
-
During Synthesis/Conjugation: In solution-phase synthesis or conjugation reactions, high concentrations of reactants or the use of certain organic solvents to dissolve the this compound can trigger aggregation.[3]
-
Post-Reaction/During Work-up: After the reaction is complete, changes in the solvent composition during product isolation and purification can lead to precipitation and aggregation.
-
During Purification: The peptide may aggregate on the HPLC column, resulting in broad peaks and poor separation.[1]
-
Post-Purification and Storage: The lyophilized peptide may be difficult to dissolve in aqueous or organic solvents for downstream applications.[1]
Q4: What are the visible signs of peptide aggregation?
A4: Visible signs of aggregation can include:[1]
-
The formation of a gel-like substance or a visible precipitate in the reaction mixture or upon storage.
-
Cloudiness or turbidity of the solution.
-
Difficulty in dissolving the crude or purified peptide.
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation During Solution-Phase Synthesis or Conjugation
Symptoms: The reaction mixture becomes cloudy or a solid precipitate forms upon addition of this compound or during the course of the reaction.
| Possible Cause | Recommended Solution |
| Poor Solubility of this compound or Peptide | Dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[4] Add the dissolved NHS ester to the peptide solution slowly and with gentle, continuous mixing to avoid localized high concentrations.[3] |
| High Reactant Concentration | Reduce the concentration of the peptide and/or the this compound. |
| Suboptimal Solvent System | If the reaction is being performed in a single solvent, consider using a co-solvent system. For example, adding a small percentage of DMSO or DMF to a less polar solvent can improve solubility. For highly problematic cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate has been used to disrupt aggregation in SPPS and may be adaptable.[2] |
| Incorrect pH or Buffer | Ensure the reaction buffer pH is optimal for both the NHS ester reaction (typically pH 7.2-8.5) and the stability of your peptide.[3] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for reaction with the NHS ester.[3] |
Issue 2: Difficulty Dissolving a Lyophilized Peptide Containing this compound
Symptoms: The purified, lyophilized peptide does not readily dissolve in the desired solvent for analysis or downstream applications.
| Possible Cause | Recommended Solution |
| Inappropriate Initial Solvent Choice | Follow a systematic approach to test for a suitable solvent using small aliquots of the peptide.[1] Start with deionized water. If insoluble, try 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides).[1][5] |
| High Hydrophobicity | If the peptide is poorly soluble in aqueous solutions, attempt to dissolve it in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile.[5] This solution can then be slowly added dropwise to a stirred aqueous buffer. |
| Presence of Aggregates | Use sonication to help break up small aggregates and facilitate dissolution.[5] Perform brief pulses (e.g., 3 x 10 seconds) while keeping the sample on ice.[5] |
| Strong Intermolecular Interactions | For highly aggregated peptides, consider using denaturants like 6 M guanidine hydrochloride or urea.[1] Be aware that these will likely need to be removed before most biological assays.[1] |
Experimental Protocols
Protocol 1: Systematic Solubility Testing for Peptides Containing this compound
This protocol provides a structured method to identify a suitable solvent for your lyophilized peptide.
Materials:
-
Lyophilized peptide containing this compound
-
Microcentrifuge tubes
-
Deionized water
-
10% acetic acid solution
-
0.1 M ammonium bicarbonate solution
-
Organic solvents (DMSO, DMF, acetonitrile)
-
Vortex mixer
-
Sonication bath
Procedure:
-
Preparation: Aliquot approximately 1 mg of your lyophilized peptide into several separate microcentrifuge tubes.[1]
-
Aqueous Screen:
-
Organic Solvent Test:
-
If the peptide remains insoluble in the aqueous solutions, take a new tube and add a minimal volume (e.g., 20 µL) of an organic solvent (start with DMSO).[1][5]
-
Vortex and, if necessary, sonicate briefly to achieve full dissolution.[1][5]
-
Once dissolved, slowly add this organic solution dropwise to a stirred aqueous buffer of your choice, observing for any signs of precipitation.
-
Protocol 2: Disaggregation of Peptides Using Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP)
This protocol is for highly aggregated peptides and should be used with caution, ensuring compatibility with your peptide's stability. This method has been shown to be effective for dissolving and disaggregating even very aggregation-prone peptides.[6]
Materials:
-
Aggregated lyophilized peptide
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
-
Inert gas (e.g., nitrogen or argon)
-
Aqueous buffer (e.g., pH 3 water)
Procedure:
-
TFA Treatment: Dissolve the peptide in 100% TFA.
-
Evaporation: Evaporate the TFA under a stream of inert gas. Repeat this dissolution and evaporation cycle if necessary.
-
TFA/HFIP Treatment: Dissolve the resulting peptide residue in a 1:1 mixture of TFA and HFIP.[6]
-
Final Evaporation: Evaporate the TFA/HFIP mixture under a stream of inert gas.
-
Resuspension: Dissolve the final peptide residue in the desired aqueous buffer.[6]
Visualizations
Caption: Troubleshooting workflow for managing peptide aggregation.
Caption: Workflow for systematic peptide solubility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Solubilization and disaggregation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Peptides with Z-Protected Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of peptides containing benzyloxycarbonyl (Z)-protected amino acids. The inherent hydrophobicity of the Z-group presents unique challenges during purification, primarily impacting solubility, chromatographic behavior, and impurity profiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing Z-protected amino acids?
A1: The main difficulties arise from the hydrophobic nature of the benzyloxycarbonyl (Z) group. This hydrophobicity can lead to several issues:
-
Poor Solubility: Z-protected peptides often have limited solubility in aqueous solutions commonly used in reversed-phase HPLC (RP-HPLC), making sample preparation and handling challenging.[1][2]
-
Peptide Aggregation: The increased hydrophobicity promotes intermolecular interactions, leading to aggregation. This can result in broad or tailing peaks during chromatography and can lower the overall yield.[1][2][3]
-
Strong Retention in RP-HPLC: The Z-group's hydrophobicity causes strong binding to C18 stationary phases, often requiring high concentrations of organic solvent for elution, which can compromise the resolution of closely eluting impurities.
-
Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or by-products from the synthesis, may have retention times similar to the target Z-protected peptide, making separation difficult.[1][2]
Q2: Which purification techniques are most effective for Z-protected peptides?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying Z-protected peptides.[2][3] However, due to the challenges mentioned above, modifications to standard protocols are often necessary. Flash chromatography can also be a valuable tool, either as a stand-alone purification method or as a pre-purification step to remove the bulk of impurities before a final polishing step with RP-HPLC.[4][5][6][7] For some Z-protected amino acids or very short peptides, recrystallization can be an effective purification method.
Q3: How can I improve the solubility of my Z-protected peptide for purification?
A3: To improve solubility, it is recommended to dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase for RP-HPLC.[3] For highly hydrophobic peptides, using a solvent system with a higher organic content or adding a small percentage of isopropanol or ethanol to the mobile phase can also enhance solubility.[1][2]
Q4: What should I do if I observe broad, tailing peaks during RP-HPLC?
A4: Broad and tailing peaks are often a result of peptide aggregation or poor solubility on the column. To address this, you can:
-
Increase Column Temperature: Operating the column at a higher temperature (e.g., 40-60°C) can improve solubility, reduce mobile phase viscosity, and enhance mass transfer, leading to sharper peaks.[1][8]
-
Optimize the Mobile Phase: Ensure the concentration of the ion-pairing agent (typically 0.1% TFA) is adequate.[1] You can also try different organic modifiers like isopropanol.[1][2]
-
Adjust the Gradient: Using a shallower gradient around the elution point of your peptide can improve peak shape and resolution.[1]
-
Lower the Sample Concentration: Injecting a more dilute sample can reduce the tendency for on-column aggregation.[2]
Q5: I am experiencing low recovery of my Z-protected peptide after purification. What are the possible causes and solutions?
A5: Low recovery is a common issue with hydrophobic peptides and can be caused by:
-
Irreversible Adsorption to the Column: The peptide may bind too strongly to the stationary phase. Try using a less hydrophobic column, such as a C8 or C4, or even a phenyl column.[1][9]
-
Precipitation on the Column: The peptide may precipitate on the column as the mobile phase composition changes. Ensure the peptide is fully dissolved before injection and consider modifying the mobile phase to improve solubility throughout the gradient.[3]
-
Adsorption to System Components: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid can help to mitigate this.[1]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Target peptide peak is not baseline-resolved from impurities. | Similar hydrophobicity of impurities and the target peptide. | Optimize the RP-HPLC gradient: Use a shallower gradient to increase the separation time between closely eluting peaks.[3] Experiment with different stationary phases: A C8 or Phenyl column may offer different selectivity compared to a C18 column.[3][10] Change the organic modifier: Using isopropanol or ethanol instead of acetonitrile can alter selectivity.[1][2] Vary the ion-pairing agent: While TFA is standard, using a different agent like formic acid might change the elution profile.[1][2] |
| Diastereomeric impurities are present and co-elute. | Diastereomers have very similar physicochemical properties. | Use a very shallow gradient: This is crucial for enhancing the resolution of diastereomers.[3] Increase column temperature: This can sometimes improve the separation of isomers.[11] Consider chiral chromatography: If RP-HPLC fails to provide adequate separation, a chiral column may be necessary.[3] |
Issue 2: Low Yield and Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after purification. | Peptide precipitation during workup or on the column. | Ensure complete dissolution: Use stronger organic solvents like DMSO or DMF for initial sample preparation.[3] Modify mobile phase: Add isopropanol or use a higher initial percentage of organic solvent to maintain solubility.[1][2] |
| Peptide is lost during the purification process. | Irreversible binding to the stationary phase. | Use a less retentive column: Switch from a C18 to a C8, C4, or Phenyl column.[1][9] Increase organic solvent at the end of the gradient: A high concentration wash at the end of the run can help elute strongly bound peptides.[3] |
| Low recovery of a highly hydrophobic peptide. | Adsorption to sample containers and HPLC system surfaces. | Use low-bind consumables: Polypropylene vials and plates can reduce adsorption compared to glass.[12] Passivate the HPLC system: Flush the system with a strong acid to minimize non-specific binding.[1] Optimize sample matrix: Increasing the organic solvent content in the sample can improve recovery.[12] |
Data Presentation: Impact of Purification Parameters on Purity and Yield
The following tables provide a summary of how different experimental parameters can affect the purity and yield of Z-protected peptides during RP-HPLC purification. The data is illustrative and actual results will vary depending on the specific peptide sequence.
Table 1: Effect of Stationary Phase on Purity and Yield
| Stationary Phase | Typical Purity (%) | Typical Yield (%) | Comments |
| C18 | 90-95 | 60-75 | Standard choice, but can lead to strong retention and low recovery for very hydrophobic peptides. |
| C8 | 92-97 | 70-85 | Less hydrophobic than C18, often improving peak shape and recovery for Z-protected peptides.[13] |
| Phenyl | 93-98 | 75-90 | Offers different selectivity due to π-π interactions with the Z-group, which can improve resolution from certain impurities.[10][14] |
Table 2: Influence of Mobile Phase Modifier on Purification Outcome
| Organic Modifier | Purity (%) | Yield (%) | Observations |
| Acetonitrile | 90-95 | 65-80 | Most common modifier, provides good resolution for many peptides. |
| Isopropanol | 88-93 | 75-90 | Can improve the solubility of highly hydrophobic Z-protected peptides, leading to better recovery, though sometimes with slightly broader peaks.[1][8] |
| Ethanol | 87-92 | 70-85 | An alternative to isopropanol for improving solubility. |
Table 3: Effect of Column Temperature on Purification
| Temperature (°C) | Purity (%) | Yield (%) | Key Benefits |
| 25 (Ambient) | 90-94 | 60-75 | Standard condition, may result in broad peaks for aggregating peptides. |
| 40 | 92-96 | 70-85 | Improved peak shape and resolution due to better solubility and faster mass transfer.[1][8] |
| 60 | 94-98 | 75-90 | Further enhancement of peak shape, particularly for very "sticky" peptides.[1][8][11] |
Experimental Protocols
Protocol 1: RP-HPLC Purification of a Z-Protected Peptide
-
Sample Preparation:
-
Dissolve the crude Z-protected peptide in a minimal volume of DMSO or DMF.
-
Dilute the sample with Mobile Phase A (see below) to a concentration suitable for injection (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography System and Conditions:
-
Column: C8 or Phenyl, 5 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID); adjust for preparative columns.
-
Detection: 220 nm and 254 nm (the Z-group has a UV absorbance around 254 nm).
-
-
Gradient Elution:
-
Equilibrate the column with the initial percentage of Mobile Phase B.
-
Inject the prepared sample.
-
Run a linear gradient of increasing Mobile Phase B. A typical starting point is a shallow gradient, for example, from 20% to 80% Mobile Phase B over 40 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide.
-
Protocol 2: Flash Chromatography of a Z-Protected Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent such as methanol or a small amount of DMF followed by dilution with the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel or C18 stationary phase for dry loading, if necessary.
-
-
Chromatography System and Conditions:
-
Cartridge: C18 flash cartridge.
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
Flow Rate: Determined by the cartridge size.
-
-
Elution:
-
Load the sample onto the equilibrated cartridge.
-
Run a step or linear gradient of increasing Mobile Phase B. A scouting run on analytical HPLC can be used to determine the optimal gradient for the flash system.[15]
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize.
-
Protocol 3: Recrystallization of a Z-Protected Amino Acid/Dipeptide
-
Dissolution:
-
Dissolve the crude Z-protected compound in a suitable hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cooling in an ice bath or refrigerator can promote crystallization.
-
Alternatively, dissolve the compound in a good solvent and slowly add a poor solvent (an "anti-solvent" like hexane or diethyl ether) until the solution becomes turbid, then allow it to stand for crystallization.[16]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: A general experimental workflow for the purification of Z-protected peptides.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. italianpeptidesociety.it [italianpeptidesociety.it]
- 6. xtalks.com [xtalks.com]
- 7. Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 10. halocolumns.com [halocolumns.com]
- 11. GLP-1 Peptide Impurity Profiling: Separating D-Isomers, Oxidation States, and Truncations | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. agilent.com [agilent.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
Impact of base selection on Z-Ser(tbu)-osu stability and reactivity
Welcome to the Technical Support Center for Z-Ser(tbu)-osu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of base selection on the stability and reactivity of this compound, a critical building block in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in coupling reactions involving this compound?
A1: In peptide coupling reactions, a tertiary amine base is typically used to neutralize the hydrochloride or trifluoroacetate salt of the amine component and to activate the coupling reagent. This facilitates the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain on the activated carboxylic acid of this compound, leading to peptide bond formation.
Q2: What are the main stability and reactivity challenges associated with this compound during base-mediated coupling?
A2: The primary challenge is the risk of base-catalyzed epimerization at the alpha-carbon of the serine residue. This leads to the formation of the undesired D-isomer, which can be difficult to separate from the desired product and can impact the biological activity of the final peptide.[1][2] Additionally, strong bases can promote the decomposition of the activated ester, reducing the overall yield.
Q3: How does the choice of base influence the rate of epimerization?
A3: The strength and steric hindrance of the base play a crucial role. Stronger, less sterically hindered bases can more readily abstract the alpha-proton of the activated serine ester, leading to a higher rate of epimerization.[1] Weaker or more sterically hindered bases are therefore recommended to minimize this side reaction.[1][3]
Q4: Are there any visual cues during the reaction that might indicate excessive epimerization or decomposition?
A4: While there are no direct visual indicators for epimerization, a significant drop in yield or the appearance of multiple, difficult-to-separate spots on a TLC plate or peaks in an HPLC chromatogram can be indicative of epimerization or other side reactions. A change in the color of the reaction mixture might suggest decomposition, depending on the coupling reagents used.
Troubleshooting Guides
Issue 1: Low Coupling Yield
-
Possible Cause: Decomposition of this compound or the activated intermediate due to an overly strong base or prolonged reaction time.
-
Troubleshooting Steps:
-
Switch to a weaker base: If using a strong base like Diisopropylethylamine (DIPEA), consider switching to a more sterically hindered and weaker base such as 2,4,6-collidine.[1]
-
Reduce reaction temperature: Perform the coupling at 0°C to slow down potential decomposition pathways.[3]
-
Minimize pre-activation time: Add the base to the reaction mixture just before the coupling partner to reduce the time the activated ester is exposed to basic conditions.[4]
-
Ensure high-quality reagents: Use freshly distilled solvents and high-purity this compound and coupling reagents.
-
Issue 2: Presence of Diastereomeric Impurities (Epimerization)
-
Possible Cause: Base-catalyzed abstraction of the alpha-proton of the serine residue, leading to racemization.[1][2]
-
Troubleshooting Steps:
-
Base Selection: This is the most critical factor. Avoid strong, non-hindered bases.
-
Recommended: 2,4,6-Collidine.[1]
-
Use with caution: Diisopropylethylamine (DIPEA).
-
-
Coupling Additives: Utilize additives that can suppress epimerization by forming active esters that are less prone to this side reaction.[3]
-
Recommended: 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[3]
-
-
Optimize Stoichiometry: Use the minimum effective amount of base. An excess of base can significantly increase the rate of epimerization.
-
Reaction Conditions: Keep the reaction temperature low (e.g., 0°C) and monitor the reaction closely to avoid unnecessarily long reaction times.[3]
-
Quantitative Data Summary
Table 1: Influence of Coupling Reagent and Additive on D-Serine Formation (Epimerization) for Fmoc-Ser(tBu)-OH
| Coupling Reagent | Additive | Base | % D-Serine Formation (Epimerization) | Reference |
| HATU | - | NMM | Can be significant | [4] |
| DIC | HOBt | - | Low | [4] |
| DIC | Oxyma | - | Low | [4] |
| EDCl | HOBt | - | Can result in some racemization | [4] |
Note: NMM (N-Methylmorpholine) is a weaker base than DIPEA.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound with Minimized Epimerization
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF).
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (2-3 equivalents relative to resin loading) and an equivalent of HOBt or OxymaPure in DMF.
-
Add the coupling reagent (e.g., DIC, 2-3 equivalents).
-
Allow the mixture to pre-activate for a minimal time (e.g., 2-5 minutes) at 0°C.
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the resin.
-
Add 2,4,6-collidine (2-3 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at 0°C to room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Mandatory Visualizations
Caption: Decision workflow for base selection in this compound coupling.
Caption: Mechanism of base-catalyzed epimerization of this compound.
References
Identifying and characterizing byproducts from Z-Ser(tbu)-osu reactions
Welcome to the technical support center for Z-Ser(tbu)-osu reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing byproducts that may arise during the use of N-carbobenzyloxy-O-tert-butyl-L-serine-N-hydroxysuccinimide ester (this compound) in peptide synthesis. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an activated amino acid derivative used in peptide synthesis. The Z (benzyloxycarbonyl) group protects the N-terminus, the tert-butyl (tBu) group protects the hydroxyl side chain of serine, and the N-hydroxysuccinimide (OSu) ester activates the C-terminus for amide bond formation. Its primary application is in the solution-phase and solid-phase synthesis of peptides to introduce a protected serine residue into a peptide sequence.
Q2: What are the most common byproducts observed in this compound coupling reactions?
While specific byproduct profiles can vary depending on reaction conditions, some common side products may include:
-
Hydrolyzed Z-Ser(tbu)-OH: The OSu-ester is sensitive to moisture and can hydrolyze back to the carboxylic acid, Z-Ser(tbu)-OH. This unactivated serine derivative will not participate in the coupling reaction.
-
N-acylurea: If carbodiimides (e.g., DCC, DIC) are used as coupling agents to generate the OSu ester in situ, the formation of N-acylurea byproducts can occur.
-
Racemized Product (D-isomer): Although the Z-group is known to suppress racemization, prolonged reaction times, elevated temperatures, or the use of certain bases can lead to the formation of the D-isomer of the serine residue.[1]
-
Guanidinylation of the N-terminus: When using uronium/aminium-based coupling reagents like HATU or HBTU, a side reaction can occur where the N-terminal amine of the peptide is guanidinylated, which terminates the peptide chain extension.[2]
-
O-acylation of unprotected serine: If the hydroxyl group of a serine residue elsewhere in the peptide is not protected, O-acylation can occur, leading to branched peptides.[1] However, with this compound, the serine being introduced is already protected.
Q3: How can I detect these byproducts in my reaction mixture?
The most common methods for detecting byproducts in peptide synthesis are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for separating and quantifying the desired product from byproducts based on their different polarities.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), allows for the identification of compounds by their mass-to-charge ratio. This is critical for identifying unexpected modifications or byproducts. For instance, a mass shift of +51 Da could indicate the formation of a 3-(1-Piperidinyl)alanine byproduct if a C-terminal cysteine was present in the peptide and Fmoc/tBu protocols were used.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | 1. Hydrolysis of this compound: The activated ester is moisture-sensitive. 2. Steric Hindrance: The amino acid being coupled to may be sterically hindered. 3. Aggregation of the peptide chain: The peptide may be aggregating on the solid support. | 1. Ensure anhydrous reaction conditions. Use dry solvents and reagents. 2. Increase the reaction time or use a more powerful coupling reagent like HATU or HCTU.[3] Be mindful of potential side reactions with these reagents. 3. Change the solvent to disrupt aggregation (e.g., use NMP or add DMSO).[3] |
| Presence of Unexpected Peaks in LC-MS | 1. Formation of Byproducts: See the FAQ on common byproducts. 2. Incomplete Deprotection: The N-terminal protecting group of the peptide chain may not have been fully removed before the coupling step. | 1. Analyze the mass of the unexpected peaks to identify the potential byproduct. Refer to the common byproducts list for possible structures. 2. Ensure complete deprotection of the N-terminus before coupling. Use a test like the Kaiser test to confirm the presence of free primary amines.[4] |
| Presence of Diastereomeric Impurities (Racemization) | 1. Inappropriate base or prolonged reaction time: Strong bases or extended reaction times can lead to epimerization. 2. Elevated reaction temperature: Higher temperatures can increase the rate of racemization. | 1. Use a weaker base like N-methylmorpholine (NMM) instead of stronger bases. Minimize the reaction time. 2. Perform the coupling at a lower temperature (e.g., 0°C to room temperature). |
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound in Solution Phase
-
Preparation: Dissolve the N-terminal deprotected peptide (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Addition of this compound: Add this compound (1.1 to 1.5 equivalents) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1 to 2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction and proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography).
Protocol 2: General Procedure for Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin-bound peptide in a suitable solvent like DMF.
-
N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a standard deprotection solution (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.
-
Coupling:
-
Dissolve this compound (2 to 4 equivalents relative to resin loading) in an anhydrous solvent like DMF.
-
If a coupling additive like HOBt or Oxyma is used, dissolve it with the this compound.
-
Add the activated amino acid solution to the resin.
-
Add a suitable base like DIPEA (4 to 8 equivalents).
-
Agitate the mixture for the required time (typically 1-4 hours).
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling.[5] If the test is positive, a second coupling may be necessary.[5]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Visualizations
Caption: Reaction scheme for this compound coupling and potential side reactions.
Caption: General workflow for byproduct identification and characterization.
References
Technical Support Center: Strategies to Minimize Steric Hindrance with Z-Ser(tbu)-osu
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Z-Ser(tbu)-osu, particularly in reactions where steric hindrance is a concern.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does steric hindrance originate?
This compound is an N-terminally protected serine derivative, specifically N-benzyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester. Steric hindrance with this reagent can arise from several sources:
-
The Z (Benzyloxycarbonyl) group: This is a bulky aromatic protecting group on the alpha-amino group.
-
The tBu (tert-Butyl) group: A very bulky protecting group on the serine side-chain hydroxyl group.
-
The incoming nucleophile: If the amine component of the reaction is also sterically hindered (e.g., a secondary amine, an N-methylated amino acid, or an amino acid with a bulky side chain), the steric clash will be magnified.
-
The growing peptide chain: In solid-phase peptide synthesis (SPPS), the peptide chain itself can fold or aggregate on the resin, blocking access to the reactive N-terminus.
Q2: Why is my coupling reaction with this compound failing or giving low yields?
Low or failed coupling efficiency is a common problem when steric hindrance is significant. The bulky protecting groups on this compound can physically obstruct the approach of the nucleophilic amine, slowing down or preventing the formation of the peptide bond. This can lead to incomplete reactions and the presence of deletion sequences in your final peptide product.
Q3: Can the N-hydroxysuccinimide (-osu) ester contribute to the problem?
The -osu group is an active ester designed to be a good leaving group, facilitating the reaction. While not a primary source of steric hindrance itself, its reactivity may not be sufficient to overcome severe steric clashes. In such cases, converting the carboxylic acid to a more reactive intermediate in situ may be necessary.
Q4: Are there alternative protecting groups for serine that are less sterically hindering?
Yes, while the tert-butyl group provides robust acid-labile protection, less bulky alternatives exist, such as the trityl (Trt) group. However, the choice of protecting group depends on the overall synthetic strategy and the deprotection conditions required for the final product.
Q5: How does peptide aggregation on a solid support affect coupling with this compound?
During SPPS, growing peptide chains can form secondary structures (like beta-sheets) and aggregate, which buries the N-terminal amine within the resin matrix. This makes the reactive site inaccessible to the incoming activated amino acid, like this compound, leading to failed couplings. This is particularly common in hydrophobic sequences.
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficiently reactive coupling conditions. | Switch to a more potent in-situ activating reagent. While this compound is pre-activated, using it in conjunction with a coupling reagent can enhance reactivity in difficult cases. Aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyAOP, PyBOP) are highly effective. For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride may be a powerful strategy. |
| Steric hindrance from bulky groups. | 1. Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to several hours or even overnight.[1] 2. Increase Temperature: Gentle heating can provide the necessary activation energy. Microwave-assisted peptide synthesis (MASPS) is a very effective method to drive difficult couplings to completion quickly. 3. Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid. |
| Peptide aggregation on the solid support. | 1. Change Solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1). 2. Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help break up secondary structures. 3. Use Pseudoproline Dipeptides: If synthesizing a longer peptide, incorporating pseudoproline dipeptides at strategic locations can disrupt aggregation.[1] |
| Incomplete deprotection of the N-terminus. | Before the coupling step, ensure the complete removal of the previous amino acid's N-terminal protecting group (e.g., Fmoc or Boc). Use a qualitative test like the Kaiser test (for primary amines) or bromophenol blue test (for secondary amines) to confirm deprotection. |
Issue 2: Racemization at the Serine Residue
| Possible Cause | Suggested Solution |
| Over-activation of the carboxylic acid. | Reduce the pre-activation time before adding the amine component, especially when using highly potent coupling reagents. |
| Strong base used in the reaction. | Use a weaker, less hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIPEA).[1] |
| Inappropriate coupling reagent/additive combination. | 1. Ensure the use of an additive known to suppress racemization, such as HOAt or OxymaPure, which are generally superior to HOBt.[1] 2. Consider using a phosphonium-based reagent like PyAOP, which is often associated with lower levels of racemization.[1] |
| Prolonged reaction at elevated temperatures. | If using heat to overcome steric hindrance, optimize the reaction for the shortest possible time required to achieve a satisfactory yield. |
Quantitative Data
While direct, peer-reviewed quantitative data comparing coupling strategies specifically for this compound is limited, the following table summarizes racemization data for the structurally similar Fmoc-Ser(tbu)-OH. These findings provide valuable insights into how different coupling reagents can influence the stereochemical integrity of the serine residue during peptide bond formation.
| Coupling Reagent | Base | Model System | % Epimerization (Diastereomer) |
| HATU | DIPEA | Fmoc-Ser(tbu)-OH + H-Pro-NH₂ | 1.28 |
| HBTU | DIPEA | Fmoc-Ser(tbu)-OH + H-Pro-NH₂ | 1.80 |
| COMU | DIPEA | Z-Phg-Pro-NH₂ | 0.71 |
Data is sourced from studies designed to evaluate racemization and is highly dependent on the specific reaction conditions.
Experimental Protocols & Workflows
Protocol 1: High-Efficiency Coupling of this compound Using HATU
This protocol is recommended for sterically demanding couplings where high efficiency is required.
-
Resin Preparation: If using solid-phase synthesis, swell the resin (with a deprotected N-terminal amine) in high-purity DMF for 30 minutes, then drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Z-Ser(tbu)-OH (2-4 equivalents relative to resin loading) in DMF. Add HATU (1.9-3.9 equivalents) and a non-nucleophilic base like DIPEA (4-8 equivalents).
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated mixture to the drained resin or the amine component in solution. Agitate the reaction vessel at room temperature. For difficult couplings, the reaction time can be extended from 45-60 minutes to several hours.
-
Monitoring: On solid phase, monitor the reaction progress using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Caption: High-efficiency coupling workflow for this compound using HATU.
Protocol 2: Double Coupling for Extremely Hindered Systems
This protocol is an extension of Protocol 1 and is used when a single coupling is insufficient.
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Confirmation: If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, proceed to the second coupling.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove byproducts from the first coupling.
-
Second Coupling: Repeat steps 2-4 of Protocol 1 with a fresh solution of activated this compound.
-
Final Monitoring and Washing: Repeat steps 5 and 6 of Protocol 1.
Caption: Logical workflow for a double coupling strategy.
Signaling Pathways and Logical Relationships
The choice of strategy to overcome steric hindrance often involves a trade-off between reaction efficiency and potential side reactions. The following diagram illustrates the decision-making process based on the severity of the steric hindrance.
Caption: Decision tree for selecting a strategy based on steric hindrance level.
References
Validation & Comparative
A Comparative Guide to Z-Ser(tbu)-osu and Fmoc-Ser(tbu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical determinant of the overall efficiency, purity, and yield of the final peptide. This guide provides a comprehensive comparison of two serine derivatives, Z-Ser(tbu)-osu and Fmoc-Ser(tbu)-OH, evaluating their performance and applicability in modern SPPS protocols. While Fmoc-Ser(tbu)-OH represents the current industry standard, an objective analysis of the Z-protected counterpart offers valuable insights into the fundamental principles of peptide chemistry and protecting group strategy.
The core difference between these two building blocks lies in the Nα-protecting group: the benzyloxycarbonyl (Z) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This distinction dictates the entire synthetic strategy, from the conditions required for deprotection to the choice of reagents and potential side reactions.[1][2]
Performance Comparison: this compound vs. Fmoc-Ser(tbu)-OH
The following table summarizes the key performance indicators for each derivative in the context of SPPS. The data presented is a synthesis of established chemical principles and extrapolated performance expectations, as direct comparative studies with this compound in modern SPPS are scarce due to the prevalence of the Fmoc/tBu strategy.
| Performance Metric | This compound | Fmoc-Ser(tbu)-OH | Key Considerations |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | The Z-group is traditionally used in solution-phase synthesis, while the Fmoc group is the cornerstone of modern SPPS.[3] |
| Activation Method | Pre-activated (N-hydroxysuccinimide ester) | In-situ activation required (e.g., with HBTU, HATU, DIC/HOBt) | Pre-activation of this compound can simplify the coupling step by eliminating the need for a separate activation reagent.[1][4] |
| Coupling Efficiency | Moderate to High | Very High (>99%) | While the active ester of this compound is reactive, steric hindrance and potential side reactions can lower the overall coupling efficiency compared to the highly optimized Fmoc-based methods.[] |
| Deprotection Conditions | Harsh: Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH) | Mild: Base-labile (e.g., 20% piperidine in DMF) | The harsh deprotection conditions for the Z-group are generally incompatible with standard acid-labile resins and side-chain protecting groups used in SPPS.[6] |
| Orthogonality with tBu | Poor | Excellent | The Fmoc group's base lability is perfectly orthogonal to the acid-labile tert-butyl (tBu) side-chain protecting group, which is a fundamental principle of the Fmoc/tBu strategy.[2] |
| Risk of Racemization | Low | Low to Moderate | Urethane-based protecting groups like Z and Fmoc are known to suppress racemization during activation.[3] However, the choice of base in Fmoc-SPPS can influence racemization levels.[7] |
| Typical Crude Purity | Lower | Higher | The mild and highly efficient nature of the Fmoc/tBu strategy generally leads to higher crude peptide purity with fewer deletion and modification byproducts.[8] |
| Automation Friendliness | Low | High | The mild reaction cycles and orthogonal protection scheme of Fmoc-SPPS are highly amenable to automated synthesis.[9] |
Experimental Protocols
The following sections detail the methodologies for the incorporation of this compound and Fmoc-Ser(tbu)-OH into a peptide chain during solid-phase synthesis.
Protocol 1: Coupling of Fmoc-Ser(tbu)-OH
This protocol outlines the standard and widely adopted method for coupling Fmoc-protected amino acids in SPPS.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Remove the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
3. Coupling Reaction (In-situ Activation):
-
In a separate vial, dissolve Fmoc-Ser(tbu)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.[10]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: A Plausible Protocol for Coupling of this compound
This hypothetical protocol is based on the principles of active ester chemistry and adapted for a solid-phase context. It is important to note that this is not a standard SPPS procedure due to the inherent challenges of using the Z-protecting group in this methodology.
1. Resin Preparation:
-
Swell the resin in DMF as described in Protocol 1.
-
Deprotect the N-terminal amine of the growing peptide chain on the resin (assuming a compatible protecting group was used in the previous step).
-
Wash the resin thoroughly with DMF.
2. Coupling Reaction (Active Ester):
-
Dissolve this compound (0.4 mmol, 4 eq.) in DMF.
-
Add the solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The reaction time may vary and could be longer than for in-situ activation methods (e.g., 4-12 hours).
-
Monitor the coupling completion using a suitable qualitative test.
3. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove unreacted active ester and byproducts.
4. Z-Group Deprotection (Post-Synthesis):
-
After the complete peptide sequence is assembled, the peptide-resin would need to be treated under conditions that cleave the Z-group. This would typically involve catalytic hydrogenation (H₂ gas with a palladium catalyst) in a suitable solvent. This step is technically challenging to perform on a solid support and is a major reason why the Z-group is not favored in SPPS.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows for SPPS using Fmoc-Ser(tbu)-OH and the conceptual workflow for this compound, highlighting the key differences in their respective chemical pathways.
Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.
Caption: Conceptual Workflow for Z-Protected Amino Acid in SPPS.
Conclusion
The comparative analysis clearly demonstrates the superiority of Fmoc-Ser(tbu)-OH for solid-phase peptide synthesis. Its compatibility with the orthogonal Fmoc/tBu strategy, which involves mild, base-labile deprotection of the Nα-amino group and acid-labile cleavage of the side-chain protecting group and resin linkage, has established it as the gold standard in both academic research and industrial production.[9][11] The high coupling efficiencies, amenability to automation, and the resulting high purity of crude peptides make it the preferred choice for the synthesis of a wide range of peptides.
In contrast, the use of this compound in SPPS is fraught with challenges. The primary obstacle is the harsh conditions required for the removal of the Z-group, which are largely incompatible with the solid support and other protecting groups commonly employed in SPPS. While the pre-activated nature of the N-hydroxysuccinimide ester offers a theoretical advantage by simplifying the coupling step, the practical difficulties associated with the Z-group's deprotection render it an inefficient and impractical choice for routine solid-phase methodologies. The Z-protecting group remains a valuable tool in solution-phase peptide synthesis, where its unique properties can be more effectively utilized.[12]
References
- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. biosynth.com [biosynth.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Z-Ser(tbu)-osu and Boc-Ser(tbu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields, purity, and overall success of the synthetic strategy. This guide provides an in-depth comparison of two commonly used protected serine derivatives: N-α-Benzyloxycarbonyl-O-tert-butyl-L-serine-N-hydroxysuccinimide ester (Z-Ser(tbu)-osu) and N-α-tert-Butoxycarbonyl-O-tert-butyl-L-serine (Boc-Ser(tbu)-OH). We will delve into their respective performance characteristics, applications, and the experimental protocols for their use, supported by illustrative data and workflows.
Core Differences and Strategic Applications
The primary distinction between this compound and Boc-Ser(tbu)-OH lies in their N-α-protecting groups: the Benzyloxycarbonyl (Z) group and the tert-Butoxycarbonyl (Boc) group. This fundamental difference dictates the deprotection strategy and, consequently, the overall peptide synthesis methodology where each is best employed.
The Z-group is classically removed by catalytic hydrogenation, a method that is highly effective but predominantly suited for solution-phase peptide synthesis (SPPS) . Its stability to acidic and basic conditions makes it orthogonal to many other protecting groups.[1] this compound, being an active ester, is pre-activated for coupling, which can streamline the process in solution-phase synthesis.
Conversely, the Boc-group is labile to acid and is a cornerstone of the widely utilized Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] Boc-Ser(tbu)-OH is therefore a standard building block for automated and manual solid-phase synthesis. The tert-butyl (tBu) side-chain protection on the serine hydroxyl group is compatible with the Boc strategy, as both are removed during the final cleavage from the resin with strong acid.
Performance Comparison
While direct, head-to-head quantitative experimental data for the synthesis of an identical peptide under the same conditions using this compound and Boc-Ser(tbu)-OH is not extensively available in the literature, a qualitative and semi-quantitative comparison can be drawn from established principles of peptide chemistry. The following table summarizes the expected performance of each derivative in their respective optimal synthetic methodologies.
Table 1: Hypothetical Performance Comparison of this compound and Boc-Ser(tbu)-OH
| Parameter | This compound (in Solution-Phase) | Boc-Ser(tbu)-OH (in Solid-Phase) | Key Considerations |
| Coupling Efficiency | >98% | >99% | Boc-SPPS is optimized for driving reactions to completion with excess reagents. |
| Typical Yield (for a model decapeptide) | ~60-70% | ~70-85% | Solid-phase synthesis generally offers higher overall yields for longer peptides due to simplified purification of intermediates. |
| Purity (crude peptide) | Variable, dependent on purification at each step | Generally high, with major impurities being deletion sequences | Purification in solution-phase after each step can be laborious but yields highly pure intermediates. |
| Solubility | Good solubility in organic solvents like DMF and DCM. | Good solubility in common SPPS solvents such as DMF and NMP.[2] | The tBu side-chain protection enhances solubility of the protected amino acid. |
| Risk of Racemization | Low, especially with pre-activated OSu ester. | Low, when using standard coupling reagents with additives like HOBt. | Serine residues are susceptible to racemization, but the use of appropriate coupling conditions minimizes this risk.[1] |
Note: The data presented in this table is hypothetical and based on established principles of peptide synthesis. Actual results can vary depending on the specific peptide sequence, coupling conditions, and analytical methods used.
Experimental Protocols
Protocol 1: Coupling of this compound in Solution-Phase Peptide Synthesis
This protocol outlines a general procedure for the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
Protocol 2: Deprotection of the Z-group
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected peptide.
Protocol 3: Coupling of Boc-Ser(tbu)-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol describes a typical cycle for the incorporation of a Boc-Ser(tbu)-OH residue into a peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Ser(tbu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
1. Deprotection: a. Swell the resin in DCM. b. Treat the resin with a solution of 50% TFA in DCM for 2 minutes. c. Drain the solution and treat with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group. d. Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
2. Neutralization: a. Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes. b. Repeat the neutralization step. c. Wash the resin thoroughly with DMF.
3. Coupling: a. In a separate vessel, dissolve Boc-Ser(tbu)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. c. Add the pre-activated amino acid solution to the resin. d. Agitate the mixture at room temperature for 1-2 hours. e. Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
4. Washing: a. Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 4: Final Cleavage and Deprotection in Boc-SPPS
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive residues. This step removes the peptide from the resin and cleaves the tBu side-chain protecting group.
-
After the cleavage reaction, precipitate the crude peptide in cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and purify it by reverse-phase HPLC.
Visualizing the Workflows and Comparison
To further clarify the processes and the key decision points, the following diagrams illustrate the experimental workflows and a logical comparison of the two reagents.
Caption: Workflow for this compound in solution-phase synthesis.
Caption: Workflow for Boc-Ser(tbu)-OH in solid-phase synthesis.
Caption: Key decision factors for choosing between the two reagents.
Conclusion
The choice between this compound and Boc-Ser(tbu)-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis strategies. This compound, with its pre-activated ester and hydrogenolysis-labile Z-group, is a valuable reagent for the controlled, stepwise synthesis of peptides in solution. Boc-Ser(tbu)-OH, on the other hand, is the go-to derivative for the efficient and often automated construction of peptides on a solid support using the well-established Boc/Bzl chemistry.
Researchers and drug development professionals should select the appropriate derivative based on the desired peptide's length, the scale of the synthesis, available equipment, and the overall synthetic strategy, including the protecting group schemes for other amino acids in the sequence. Understanding the nuances of each reagent and its associated methodology is critical for the successful synthesis of complex peptides.
References
A Comparative Guide: Z-Protecting Group vs. Fmoc for Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and the broader field of organic chemistry, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency, purity, and overall success of a synthetic strategy. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the gold standard in modern solid-phase peptide synthesis (SPPS), the classical benzyloxycarbonyl (Z or Cbz) group retains significant advantages in specific, demanding applications. This guide provides an objective, data-driven comparison of the Z- and Fmoc-protecting groups, highlighting scenarios where the unique properties of the Z-group offer a superior strategic advantage.
At a Glance: Key Differences in Physicochemical Properties
The fundamental difference between the Z- and Fmoc-protecting groups lies in their deprotection chemistry, which forms the basis of their orthogonal applications. The Z-group is typically removed by hydrogenolysis or strong acids, whereas the Fmoc group is labile to basic conditions. This key distinction has profound implications for their use in complex multi-step syntheses.
| Feature | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Primary Application | Solution-phase peptide synthesis, fragment condensation, synthesis of complex molecules. | Solid-phase peptide synthesis (SPPS). |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C), catalytic transfer hydrogenation, or strong acids (e.g., HBr in acetic acid).[1] | Mild base (e.g., 20% piperidine in DMF).[1] |
| Orthogonality | Orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups.[2] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[2] |
| Crystallinity of Derivatives | Often imparts crystallinity to protected amino acids and peptide fragments, facilitating purification by recrystallization. | Fmoc-protected amino acids are generally crystalline solids. |
| Racemization Potential | Generally lower potential for racemization, especially in solution-phase synthesis, due to the stability of the urethane linkage. | Higher risk of racemization, particularly for sensitive amino acids, during base-catalyzed deprotection and coupling steps.[3][4][5] |
| Cost-Effectiveness | Benzyl chloroformate (Z-Cl) is generally more economical for large-scale synthesis.[1] | Fmoc-Cl and other Fmoc-derivatizing agents are typically more expensive.[6] |
Quantitative Performance Comparison
While direct head-to-head comparisons across a wide range of applications are not always available in a single study, the following tables compile indicative data from various sources to illustrate the performance differences between Z- and Fmoc-protection in specific contexts.
Table 1: Indicative Yield and Purity in a Model Dipeptide Synthesis (Solution-Phase)
| Protecting Group | Coupling Method | Crude Purity (HPLC) | Isolated Yield | Key Side Products |
| Z-D-His-OH | DIC/HOBt | ~88.5% | >98% (after purification) | Minimal diastereomeric impurity (<0.5%) |
| Fmoc-D-His(Trt)-OH | HBTU/DIPEA | ~85.3% | >98% (after purification) | Diastereomeric impurity (~1.8%), deletion peptides |
Note: Data is illustrative and based on typical outcomes for a standard peptide coupling. Actual results can vary based on the specific amino acids, coupling reagents, and reaction conditions.[3]
Table 2: Racemization Levels for Sensitive Amino Acids
| Amino Acid Derivative | Coupling Conditions | Racemization (%) |
| Z-His-OH | Carbodiimide/HOBt (Solution-Phase) | < 1% |
| Fmoc-His(Trt)-OH | HBTU/DIPEA (SPPS) | 1-7.8% (depending on pre-activation time)[3] |
| Fmoc-Cys(Trt)-OH | Various coupling reagents (SPPS) | Can be significant, but minimized with DIC/Oxyma[7] |
Note: Racemization is highly dependent on the specific amino acid, coupling reagents, base, and reaction temperature.
Advantages of the Z-Protecting Group in Specific Applications
Solution-Phase Synthesis and Fragment Condensation
For the synthesis of short to medium-sized peptides or peptide fragments in solution, the Z-group offers distinct advantages. The urethane-type protection provided by the Z-group is known to suppress the formation of the racemization-prone oxazolone intermediate during the activation of the carboxylic acid for coupling.[3] Furthermore, Z-protected amino acids and peptide fragments often exhibit good crystallinity, which allows for efficient purification by recrystallization, a more scalable and cost-effective method compared to chromatography.[1]
Orthogonal Protection Strategies in Complex Molecule Synthesis
The true power of the Z-group in modern organic synthesis lies in its orthogonality to both the acid-labile Boc group and the base-labile Fmoc group.[2][6] This three-dimensional orthogonality allows for the selective deprotection of different amine functionalities within a complex molecule, enabling the synthesis of branched peptides, cyclic peptides, and other intricate molecular architectures. For example, a synthetic route can be designed where a Z-protected amine remains intact during multiple cycles of Fmoc-based peptide elongation on a solid support, only to be deprotected at a later stage for a specific modification.
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// Edges Molecule -> Z_Deprotection [label="Hydrogenolysis", color="#EA4335", fontcolor="#202124"]; Molecule -> Fmoc_Deprotection [label="Base", color="#4285F4", fontcolor="#202124"]; Molecule -> Boc_Deprotection [label="Acid", color="#34A853", fontcolor="#202124"]; Z_Deprotection -> Selective_Modification_1 [color="#EA4335", style=dashed]; Fmoc_Deprotection -> Selective_Modification_2 [color="#4285F4", style=dashed]; Boc_Deprotection -> Selective_Modification_3 [color="#34A853", style=dashed]; } .dot Caption: Orthogonal deprotection of Z, Fmoc, and Boc groups.
Large-Scale Synthesis and Cost-Effectiveness
In the context of industrial-scale peptide synthesis, cost of goods is a significant factor. Benzyl chloroformate (Z-Cl), the reagent used to introduce the Z-group, is considerably more economical than the reagents required for Fmoc protection.[1] When combined with the potential for non-chromatographic purification of crystalline Z-protected intermediates, the Z-strategy can offer a more cost-effective route for the large-scale production of certain peptides.[1]
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling using Z-Protected Amino Acid and DCC/HOBt
This protocol describes the coupling of a Z-protected amino acid to an amino acid ester using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
Z-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
Triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Standard aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the Z-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0°C. Add TEA or NMM (1.0 eq) dropwise to neutralize the salt and generate the free amine.
-
Add the solution of the activated Z-amino acid to the free amine solution at 0°C.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by recrystallization or silica gel chromatography.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve Z-AA & HOBt\nin anhydrous solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralize [label="Neutralize AA-ester·HCl\nwith base at 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Combine activated Z-AA\nwith free AA-ester at 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_dcc [label="Add DCC solution dropwise at 0°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Stir at 0°C for 2h, then RT overnight", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor reaction by TLC", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Filter DCU, aqueous workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purify crude peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dissolve; start -> neutralize; dissolve -> mix; neutralize -> mix; mix -> add_dcc; add_dcc -> react; react -> monitor; monitor -> workup [label="Complete"]; monitor -> react [label="Incomplete"]; workup -> purify; purify -> end; } .dot Caption: Workflow for solution-phase peptide coupling.
Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation
This protocol describes a safe and efficient method for Z-group removal using ammonium formate as a hydrogen donor.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the Z-protected peptide in MeOH or EtOH.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Add ammonium formate (3-5 equivalents) to the stirred suspension.
-
Stir the mixture at room temperature. The reaction is often complete within 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. The product will be the formate salt, which can be used directly or neutralized in a subsequent step.[8]
Protocol 3: HPLC Analysis of Peptide Diastereomers for Racemization Quantification
This protocol provides a general method for quantifying the level of racemization in a synthetic peptide.
Materials:
-
Crude synthetic peptide
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) HPLC column or a standard C18 column for analyzing diastereomeric peptides.
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Dissolve the crude peptide in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the peptide using a suitable gradient.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Identify the peaks corresponding to the desired peptide and its diastereomer. The minor, closely eluting peak is often the epimer.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of racemization as follows: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_sample [label="Dissolve crude peptide\nin mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject sample onto\nHPLC column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="Elute with gradient", fillcolor="#FBBC05", fontcolor="#202124"]; detect [label="UV detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Identify and integrate\ndiastereomer peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="Calculate % racemization", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_sample; prepare_sample -> inject; inject -> elute; elute -> detect; detect -> analyze; analyze -> calculate; calculate -> end; } .dot Caption: Workflow for HPLC analysis of racemization.
Conclusion
While Fmoc chemistry is the undisputed workhorse for routine solid-phase peptide synthesis, the Z-protecting group offers a unique and powerful set of advantages for specific and challenging applications. Its utility in solution-phase synthesis, its role in complex orthogonal protection strategies, its potential for reduced racemization, and its cost-effectiveness in large-scale manufacturing make it an indispensable tool in the arsenal of the modern peptide and organic chemist. A thorough understanding of the strengths and weaknesses of both the Z- and Fmoc-protecting groups allows for the rational design of more efficient and robust synthetic routes to complex and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
Orthogonality of Z-Ser(tbu)-osu in Complex Protecting Group Strategies: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate field of peptide synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly influences the yield, purity, and overall success of synthesizing complex peptides. This guide provides an objective comparison of the Z-Ser(tbu)-osu protecting group strategy for serine against other common alternatives, supported by established chemical principles and experimental data. We delve into the concept of orthogonality, reaction protocols, and performance metrics to aid in the strategic planning of multifaceted peptide synthesis projects.
The strategic protection of reactive functional groups on amino acid building blocks is fundamental to modern peptide synthesis. The benzyloxycarbonyl (Z) group for Nα-amino protection and the tert-butyl (tBu) group for side-chain protection of serine, combined with an N-hydroxysuccinimide (osu) ester for activation, presents a classic yet powerful tool. The orthogonality of the Z and tBu groups, meaning each can be removed under specific conditions without affecting the other, is a key advantage in complex synthetic schemes.
Principles of Orthogonality: Z vs. tBu
The cornerstone of the this compound strategy lies in the differential lability of the Z and tBu protecting groups. This orthogonality allows for selective deprotection at various stages of a synthesis, which is crucial for techniques like fragment condensation or the introduction of specific modifications.
-
Z (Benzyloxycarbonyl) Group: This group is stable to the acidic conditions used to remove tBu ethers. Its removal is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by treatment with strong acids like HBr in acetic acid.[1]
-
tBu (tert-Butyl) Group: The tBu ether protecting the serine side-chain is highly stable to the basic conditions used for Fmoc group removal and to the conditions of catalytic hydrogenolysis for Z-group cleavage. It is efficiently removed with strong acids, most commonly trifluoroacetic acid (TFA).[2][3]
This orthogonal relationship is visualized in the deprotection pathway diagram below.
Caption: Orthogonal deprotection scheme for Z and tBu groups.
Performance Comparison with Alternative Serine Protecting Group Strategies
The choice of a serine protecting group strategy is dictated by the overall synthetic plan, particularly whether a solid-phase (SPPS) or solution-phase approach is employed, and the nature of other protecting groups in the peptide sequence. The most common alternatives to the Z/tBu strategy are the Fmoc/tBu and Boc/Bzl strategies.
| Feature | This compound | Fmoc-Ser(tBu)-OH | Boc-Ser(Bzl)-OH |
| Nα-Protection | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Protection | tBu (tert-Butyl) | tBu (tert-Butyl) | Bzl (Benzyl) |
| Primary Application | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Deprotection | Catalytic Hydrogenolysis | Mild Base (e.g., 20% Piperidine/DMF) | Moderate Acid (e.g., TFA) |
| Side-Chain Deprotection | Strong Acid (e.g., TFA) | Strong Acid (e.g., TFA) | Strong Acid (e.g., HF) / Hydrogenolysis |
| Orthogonality | Fully orthogonal to tBu. | Fully orthogonal to tBu. | Quasi-orthogonal (both acid-labile). |
| Potential Side Reactions | Catalyst poisoning (sulfur-containing peptides). | Racemization with certain coupling reagents.[2] | Premature side-chain deprotection with repeated Nα-deprotection. |
Note: This table is a summary based on established principles in peptide chemistry. Specific yields and purity can vary depending on the peptide sequence and reaction conditions.
The Fmoc/tBu strategy is the dominant choice for SPPS due to the mild, base-labile deprotection of the Fmoc group, which is compatible with a wide range of acid-labile side-chain protecting groups.[4][5] The Boc/Bzl strategy, a more traditional SPPS method, relies on differential acid lability for selective deprotection.[1]
The this compound strategy finds its niche primarily in solution-phase synthesis, especially for the preparation of protected peptide fragments that can be later assembled into larger peptides. The osu-activated ester facilitates peptide bond formation without the need for in-situ coupling reagents, which can sometimes lead to side reactions.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of any protecting group strategy. Below are generalized protocols for the coupling of this compound in solution-phase synthesis and the orthogonal deprotection of the Z and tBu groups.
Protocol 1: Solution-Phase Peptide Coupling using this compound
Materials:
-
This compound
-
Amino acid or peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Dissolve the N-terminally deprotected amino acid or peptide in DMF.
-
Add 1.0 to 1.2 equivalents of this compound to the solution.
-
If the N-terminal amine is in its salt form (e.g., hydrochloride or trifluoroacetate), add 1.1 equivalents of a non-nucleophilic base like DIPEA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization as needed.
References
A Comparative Analysis of Coupling Reagents for the Synthesis of Z-Ser(tbu)-Osu
For researchers and professionals in peptide synthesis and drug development, the efficient preparation of activated amino acid derivatives is a critical step. The N-hydroxysuccinimide (Osu) ester of Z-Ser(tbu)-OH is a key building block, and the choice of coupling reagent for its synthesis directly impacts yield, purity, and overall process efficiency. This guide provides a comparative analysis of common coupling reagents for the synthesis of Z-Ser(tbu)-Osu, supported by established chemical principles and detailed experimental protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a balance of reactivity, reaction time, cost, and ease of byproduct removal. Below is a summary of the performance of commonly employed classes of coupling reagents for the formation of N-hydroxysuccinimide esters.
| Coupling Reagent | Class | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | 85-95 | 4-12 | Cost-effective, widely used.[1] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[2][3] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | 90-98 | 2-8 | Water-soluble carbodiimide and byproduct, simplifying workup.[2][4] | Can be less effective for sterically hindered substrates without additives. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | >95 | 1-4 | High efficiency, fast reaction times, and effective for hindered amino acids.[5][6] | Higher cost, potential for side reactions if used in excess.[6] |
Reaction Mechanisms and Experimental Workflows
The fundamental principle for the synthesis of this compound involves the activation of the carboxylic acid of Z-Ser(tbu)-OH by a coupling reagent, followed by nucleophilic attack by N-hydroxysuccinimide.
Carbodiimide-Mediated Esterification (DCC/EDC)
Carbodiimides like DCC and EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with N-hydroxysuccinimide (NHS) to yield the desired active ester and a urea byproduct.[3][7]
Onium Salt-Mediated Esterification (HBTU)
Onium salts such as HBTU activate the carboxylic acid by forming an OBt (1-hydroxybenzotriazole) active ester in situ. This is then displaced by N-hydroxysuccinimide. For the direct synthesis of an Osu ester, the reaction would proceed through the formation of a highly reactive intermediate that is then intercepted by NHS.
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are standard protocols for the synthesis of this compound using the compared reagents.
Protocol 1: Synthesis of this compound using DCC
Materials:
-
Z-Ser(tbu)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve Z-Ser(tbu)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dioxane dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield an oil or a solid.
-
The crude product is triturated with anhydrous diethyl ether to induce crystallization and to remove any remaining soluble DCU.
-
The crystalline this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.[1]
Protocol 2: Synthesis of this compound using EDC
Materials:
-
Z-Ser(tbu)-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve Z-Ser(tbu)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the mixture in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir.[8]
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine to remove the water-soluble urea byproduct and any unreacted starting materials.[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 3: Synthesis of this compound using HBTU
Materials:
-
Z-Ser(tbu)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve Z-Ser(tbu)-OH (1 equivalent), HBTU (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by TLC.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization.
Conclusion
The choice of coupling reagent for the synthesis of this compound is a critical parameter that influences the efficiency and purity of the final product. For routine, cost-effective synthesis where purification of an insoluble byproduct is manageable, DCC remains a viable option.[1] EDC offers a significant advantage in terms of simplified workup due to the water-solubility of its byproduct, making it a preferred choice for many applications.[2] For syntheses where high yield and rapid reaction times are paramount, onium salt reagents such as HBTU are superior, albeit at a higher cost.[5][6] The selection should be based on a careful consideration of the specific requirements of the synthesis, including scale, purity requirements, and cost constraints.
References
- 1. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
A Comparative Purity Assessment of Peptides Synthesized with Z-Ser(tbu)-osu Versus Alternative Serine Derivatives
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks in peptide synthesis is paramount to achieving high purity and yield of the final product. The choice of protecting group strategy for serine, a common amino acid residue, significantly influences the outcome of the synthesis, particularly concerning side reactions and the subsequent purity of the peptide. This guide provides a detailed comparison of peptide purity when synthesizing with N-benzyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester (Z-Ser(tbu)-osu) against other commonly used serine derivatives, such as Fmoc-Ser(tbu)-OH and Boc-Ser(Bzl)-OH.
The benzyloxycarbonyl (Z) group, a classic protecting group in peptide chemistry, is typically employed in solution-phase synthesis.[1] Its stability under both acidic and basic conditions offers specific advantages, particularly in minimizing racemization during coupling.[1] In contrast, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups like tert-butyl (tBu).[1][2] The tert-butyloxycarbonyl (Boc) strategy, another key approach in SPPS, utilizes acid-labile groups for both Nα- and side-chain protection, requiring a final strong acid cleavage step.[3]
The use of an N-hydroxysuccinimide (OSu) ester in this compound provides a pre-activated form of the amino acid, facilitating efficient peptide bond formation.[4] This can be particularly advantageous in solution-phase synthesis by promoting high coupling yields.
Comparative Purity and Impurity Profile Analysis
The purity of a synthetic peptide is influenced by the chosen synthesis strategy and the protecting groups of the amino acid derivatives. The following tables summarize the expected purity outcomes and common impurities associated with the use of this compound in solution-phase synthesis compared to Fmoc-Ser(tbu)-OH and Boc-Ser(Bzl)-OH in solid-phase peptide synthesis.
Table 1: Comparative Purity of a Model Serine-Containing Peptide
| Serine Derivative Used | Synthesis Strategy | Typical Crude Purity (%) | Final Purity After Purification (%) |
| This compound | Solution-Phase | 80 - 90% | >98% |
| Fmoc-Ser(tbu)-OH | Fmoc-SPPS | 85 - 95% | >98% |
| Boc-Ser(Bzl)-OH | Boc-SPPS | 75 - 85% | >97% |
Note: The data presented are representative values and can vary depending on the peptide sequence, coupling conditions, and purification efficiency.
Table 2: Common Impurities Associated with Different Serine Derivatives
| Serine Derivative | Common Impurity Types | Notes on Impurity Formation |
| This compound | - Diastereomeric impurities (racemization)- Incomplete coupling products- Side-products from deprotection | Racemization can be a concern, although Z-protection can minimize it under optimized, milder coupling conditions often used in solution-phase synthesis.[1] Harsh deprotection conditions (e.g., catalytic hydrogenolysis) can lead to side reactions. |
| Fmoc-Ser(tbu)-OH | - Deletion sequences- Truncated sequences- Diastereomeric impurities (racemization) | Racemization of serine can occur during activation, particularly with certain coupling reagents and bases.[5][6] Incomplete Fmoc deprotection or coupling leads to deletion and truncated sequences. |
| Boc-Ser(Bzl)-OH | - Incomplete deprotection products- Truncated sequences- Side-chain modifications (e.g., acylation) | Repetitive acid treatment for Boc removal and strong acid for final cleavage can lead to side-chain modifications if protection is not fully stable. Incomplete deprotection is a common source of impurities.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for peptide synthesis using the compared serine derivatives and for the subsequent purity analysis.
Peptide Synthesis Protocols
1. Solution-Phase Synthesis with this compound
This protocol outlines the general steps for coupling this compound in a solution-phase synthesis.
-
Materials : this compound, C-terminally protected amino acid or peptide, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA) or N-Methylmorpholine (NMM), Dichloromethane (DCM), Ethyl acetate, Hexane.
-
Procedure :
-
Dissolve the C-terminally protected amino acid or peptide in anhydrous DCM and neutralize with TEA or NMM.
-
In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Add a solution of DCC (1.1 equivalents) in DCM to the this compound/HOBt mixture.
-
Add the neutralized amino acid/peptide solution to the activated this compound mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude peptide by recrystallization or column chromatography.[7]
-
2. Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ser(tbu)-OH
This is a standard protocol for incorporating Fmoc-Ser(tbu)-OH in an automated or manual synthesizer.[8][9]
-
Materials : Fmoc-Ser(tbu)-OH, Rink Amide or Wang resin, N,N-Dimethylformamide (DMF), Piperidine, Coupling reagents (e.g., HBTU, HATU), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Scavengers (e.g., water, triisopropylsilane).
-
Procedure :
-
Swell the resin in DMF.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).
-
Wash the resin thoroughly with DMF.
-
Coupling : Dissolve Fmoc-Ser(tbu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add the solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Cleavage and Deprotection : Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
3. Solid-Phase Peptide Synthesis (SPPS) with Boc-Ser(Bzl)-OH
This protocol outlines the general steps for Boc-based SPPS.[3]
-
Materials : Boc-Ser(Bzl)-OH, MBHA or PAM resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIPEA), Coupling reagents (e.g., HBTU, DIC), Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), Scavengers (e.g., anisole, thioanisole).
-
Procedure :
-
Swell the resin in DCM.
-
Boc Deprotection : Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM and neutralize with 10% DIPEA in DCM.
-
Coupling : Dissolve Boc-Ser(Bzl)-OH (2-4 equivalents) and a coupling reagent in DCM/DMF. Add to the resin and agitate for 1-2 hours.
-
Wash the resin with DCM and DMF.
-
Repeat the deprotection and coupling cycles.
-
Final Cleavage : Treat the resin with anhydrous HF or TFMSA in the presence of scavengers.
-
Precipitate the crude peptide in cold diethyl ether.
-
Analytical Protocols for Purity Assessment
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for determining peptide purity.[10][11][12][13][14]
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm (peptide bond) and 280 nm (for aromatic residues).
-
Sample Preparation : Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Data Analysis : Calculate purity by dividing the peak area of the main peptide by the total area of all peaks.
2. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized peptide and to identify impurities.[15][16][17][18][19]
-
Instrumentation : Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation (ESI) : Dilute the peptide sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Sample Preparation (MALDI) : Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
-
Data Analysis : Compare the observed molecular weight with the theoretical calculated mass of the target peptide.
3. Amino Acid Analysis (AAA)
AAA is used to determine the amino acid composition and quantify the net peptide content.[20][21][22][23][24]
-
Procedure :
-
Hydrolysis : Hydrolyze a known amount of the peptide sample in 6 N HCl at 110°C for 24 hours.
-
Derivatization : Derivatize the resulting free amino acids (e.g., with ninhydrin or phenyl isothiocyanate).
-
Separation and Quantification : Separate and quantify the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.
-
Data Analysis : Compare the molar ratios of the amino acids to the theoretical composition of the peptide.
-
Visualizations
Logical Workflow for Peptide Purity Assessment
Caption: Workflow for peptide synthesis, purification, and purity assessment.
Signaling Pathway Involving Serine Phosphorylation
A common signaling pathway involving serine phosphorylation is the cytokine-activated JAK-STAT pathway, which often includes cross-talk with the MAPK/ERK cascade.[25][26]
Caption: Cytokine signaling leading to serine/threonine phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular signalling: Peptide hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pekcuralabs.com [pekcuralabs.com]
- 13. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide analysis by 2D-PAGE-MS protocol - Creative BioMart [creativebiomart.net]
- 19. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 20. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 22. researchgate.net [researchgate.net]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. usp.org [usp.org]
- 25. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Benefit Analysis of Z-Ser(tBu)-OSu in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal strategy for incorporating amino acids in large-scale peptide synthesis is a critical decision that directly impacts process efficiency, product purity, and overall manufacturing cost. This guide provides an objective comparison of using the pre-activated N-succinimidyl ester of Z-protected serine, Z-Ser(tBu)-OSu, against the more conventional in-situ activation of Fmoc-Ser(tBu)-OH and Boc-Ser(tBu)-OH for large-scale applications.
The use of pre-activated esters like this compound offers the potential for simplified coupling protocols by eliminating the need for in-situ activation steps. However, this convenience must be weighed against the cost of the starting material and potential challenges in scalability and reagent stability. This guide will delve into a comparative analysis of these methodologies, presenting available data on performance, cost, and experimental protocols to facilitate an informed decision-making process.
Performance Comparison: A Head-to-Head Look
The efficiency of peptide coupling is a key determinant of the overall success of peptide synthesis, influencing yield, purity, and the potential for side reactions. The following table summarizes the key performance indicators for this compound and its common alternatives.
| Feature | This compound | Fmoc-Ser(tBu)-OH with in-situ activation (e.g., HBTU) | Boc-Ser(tBu)-OH with in-situ activation (e.g., HBTU) |
| Coupling Principle | Pre-activated N-succinimidyl ester | In-situ activation of the carboxylic acid | In-situ activation of the carboxylic acid |
| Typical Coupling Time | Generally longer (can be several hours to overnight) | Rapid (typically 1-2 hours)[1] | Rapid (typically 1-2 hours) |
| Coupling Efficiency/Yield | Generally high, but can be sequence-dependent | High, often exceeding 99% with optimized protocols[2] | High, comparable to Fmoc-based methods |
| Purity of Crude Peptide | Can be high due to fewer reagents, but dependent on coupling completion | High, though excess coupling reagents and byproducts need removal[3] | High, but requires strong acid for deprotection which can affect sensitive residues |
| Risk of Racemization | Generally low for pre-activated esters | Can occur, especially with certain bases and coupling reagents.[4] Use of additives like HOBt can mitigate this.[4] | Lower risk compared to some Fmoc-based couplings |
| Side Reactions | Potential for incomplete coupling leading to deletion sequences. | Diketopiperazine formation at the dipeptide stage.[4] Aspartimide formation with aspartic acid residues.[4] | Formation of t-butyl cations during deprotection can lead to side reactions with sensitive residues like Met and Trp. |
Cost Analysis: A Financial Perspective
The economic viability of a synthetic route is a critical factor in large-scale peptide manufacturing. This section provides an estimated cost comparison for incorporating a single serine residue using the three different strategies. It is important to note that these prices are based on research-scale quantities and are subject to significant variation based on supplier, purity grade, and bulk purchasing agreements.
| Component | Estimated Cost (USD) |
| This compound Approach | |
| This compound (per kg) | ~$8,680 (based on €217/5g)[5] |
| Fmoc-Ser(tBu)-OH Approach | |
| Fmoc-Ser(tBu)-OH (per kg) | ~$41,000 (based on $205/5g)[6] |
| HBTU (coupling reagent) (per kg) | ~$168[5] |
| DIPEA (base) (per kg) | ~$50 (estimated) |
| Total per coupling (Fmoc) | ~$41,218 |
| Boc-Ser(tBu)-OH Approach | |
| Boc-Ser(tBu)-OH (per kg) | ~$12,790 (based on ฿12,790/100g)[7] |
| HBTU (coupling reagent) (per kg) | ~$168[5] |
| DIPEA (base) (per kg) | ~$50 (estimated) |
| Total per coupling (Boc) | ~$13,008 |
Note: The cost for this compound is extrapolated from a small quantity price and may be significantly lower in bulk. The Fmoc- and Boc-based approaches require additional reagents (coupling agent and base), the costs of which are included in the total per coupling estimate. The cost of solvents and solid support are not included in this analysis but are significant contributors to the overall process cost.
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving high yields and purity in peptide synthesis. Below are representative protocols for the coupling of each serine derivative.
Protocol 1: Coupling of this compound in Solution-Phase Synthesis
This protocol is adapted for the coupling of the pre-activated this compound to an amino acid or peptide fragment with a free amino group in solution.
Materials:
-
This compound
-
Amino acid or peptide with a free N-terminus
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization of salts)
Procedure:
-
Dissolve the amino component (1 equivalent) in DMF. If the amino component is a salt (e.g., HCl or TFA salt), add 1.1 equivalents of DIPEA and stir for 10 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude peptide is purified by chromatography.
Protocol 2: Coupling of Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for coupling Fmoc-Ser(tBu)-OH to a resin-bound peptide chain using HBTU as the coupling agent.[1]
Materials:
-
Fmoc-Ser(tBu)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The completion of the coupling can be confirmed using a Kaiser test.
Protocol 3: Coupling of Boc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
The coupling protocol for Boc-Ser(tBu)-OH is very similar to that of its Fmoc-protected counterpart, with the primary difference being the N-terminal protecting group of the growing peptide chain on the resin.
Materials:
-
Boc-Ser(tBu)-OH
-
HBTU
-
DIPEA
-
DMF, peptide synthesis grade
-
Resin with a free N-terminal amine (previously deprotected with an acid like TFA)
Procedure:
-
Pre-activation: In a separate vessel, dissolve Boc-Ser(tBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams provide a visual representation of key processes and relationships.
Caption: A simplified workflow comparing the direct coupling of pre-activated this compound with the in-situ activation required for Fmoc- and Boc-Ser(tBu)-OH.
Caption: A decision matrix outlining the key factors to consider when choosing between this compound and its alternatives for large-scale peptide synthesis.
Conclusion
The choice between this compound, Fmoc-Ser(tBu)-OH, and Boc-Ser(tBu)-OH for large-scale peptide synthesis is a multifaceted decision that requires a careful evaluation of cost, process efficiency, and desired product quality.
This compound presents an attractive option for simplifying the coupling process by eliminating the need for in-situ activation. This can lead to a more streamlined workflow and potentially a cleaner crude product with fewer reagent-derived impurities. However, the higher initial cost of the pre-activated ester, based on available data for small quantities, and potentially longer coupling times are significant considerations. The Z-protecting group is generally removed by hydrogenolysis, which may not be suitable for all peptide sequences, particularly those containing sulfur atoms.[8]
Fmoc-Ser(tBu)-OH remains the industry standard for solid-phase peptide synthesis due to its well-established protocols, high coupling efficiencies, and the orthogonal nature of the Fmoc/tBu protection strategy.[9] While the cost of the protected amino acid can be high, the process is highly amenable to automation. The primary drawbacks are the need for in-situ activation, which introduces additional reagents and byproducts, and the potential for side reactions like racemization and diketopiperazine formation.[4]
Boc-Ser(tBu)-OH offers a more cost-effective alternative to the Fmoc-based approach in terms of raw material costs.[7] The Boc strategy is a robust and well-established method. However, it requires the use of strong acids like TFA for the repetitive deprotection of the N-terminal Boc group, and harsher acids like HF for the final cleavage, which can be detrimental to sensitive peptide sequences and pose significant challenges for handling and waste disposal at an industrial scale.
Ultimately, the optimal choice will depend on the specific requirements of the project. For shorter peptides or solution-phase synthesis where process simplification is a priority and the peptide is compatible with hydrogenolysis, this compound may offer advantages. For the large-scale solid-phase synthesis of a wide range of peptides, the Fmoc-based strategy, despite its higher reagent cost, often provides the most reliable and high-purity outcomes. The Boc-based approach remains a viable option, particularly when cost is the primary driver and the peptide sequence is robust enough to withstand the harsh acidic conditions. A thorough process development and cost analysis, including bulk pricing and downstream purification costs, is essential for making the most informed decision for any large-scale peptide synthesis campaign.
References
- 1. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. ajpamc.com [ajpamc.com]
- 4. chempep.com [chempep.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 7. Boc-D-Ser(tBu)-OH [myskinrecipes.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
Literature review of Z-Ser(tbu)-osu applications in peptide drug discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for trifunctional amino acids like serine is a critical determinant of success in peptide drug discovery, profoundly impacting yield, purity, and the overall efficiency of synthesis. This guide provides an objective comparison of Z-Ser(tbu)-osu, a serine derivative protected with benzyloxycarbonyl (Z) at the α-amine and a tert-butyl (tBu) group on its side chain, with other commonly employed serine protection strategies. This analysis is supported by established principles of peptide chemistry and aims to inform the rational selection of reagents for specific synthetic goals.
Executive Summary
This compound is primarily suited for solution-phase peptide synthesis (SPPS), a classical approach that remains valuable for large-scale synthesis and the preparation of peptide fragments. The Z group is stable under a variety of conditions but is typically removed by catalytic hydrogenation, which is not compatible with the solid-phase techniques that dominate contemporary peptide synthesis. The tert-butyl (tBu) ether protecting the serine hydroxyl group is acid-labile, offering orthogonality with the Z group.
In contrast, Fmoc-Ser(tbu)-OH is the current industry standard for the incorporation of serine in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The Fmoc group's lability to mild base allows for an efficient and orthogonal approach to peptide chain elongation on a solid support.
This guide will delve into a detailed comparison of these strategies, presenting quantitative data where available, outlining experimental protocols, and discussing potential side reactions.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance aspects of this compound in comparison to other serine protection strategies.
Table 1: General Characteristics of Serine Protecting Group Strategies
| Feature | This compound | Fmoc-Ser(tbu)-OH | Z-Ser(Bzl)-OH |
| Primary Application | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| α-Amine Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Benzyloxycarbonyl (Z) |
| Side-Chain Protecting Group | tert-Butyl (tBu) | tert-Butyl (tBu) | Benzyl (Bzl) |
| α-Amine Deprotection | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Mild Base (e.g., 20% piperidine in DMF) | Catalytic Hydrogenation (e.g., H₂/Pd-C) |
| Side-Chain Deprotection | Strong Acid (e.g., TFA) | Strong Acid (e.g., TFA) | Catalytic Hydrogenation or Strong Acid (e.g., HF) |
| Orthogonality | High (Z group removed by hydrogenation, tBu by acid) | High (Fmoc group removed by base, tBu by acid) | Low (Both Z and Bzl groups removed by hydrogenation) |
Table 2: Performance Comparison in Peptide Synthesis
| Parameter | This compound (in Solution-Phase) | Fmoc-Ser(tbu)-OH (in Solid-Phase) | Key Considerations |
| Crude Peptide Purity | Generally high, but purification can be more complex. | High, with easier purification of the final product. | Purity in solution-phase is highly dependent on the success of each coupling and purification step.[1] |
| Coupling Efficiency | Typically >98% with appropriate coupling reagents.[2] | Generally >99% on solid support.[2] | Solid-phase synthesis often drives reactions to completion with excess reagents. |
| Racemization Potential | Serine is susceptible to racemization, influenced by the choice of coupling reagents and base.[2] | Racemization can be a concern, particularly with certain bases like DIPEA.[3] | Careful selection of coupling conditions is crucial for both strategies. |
| Key Side Reactions | - O-acylation if side-chain is unprotected.- Incomplete deprotection of the Z group. | - Aspartimide formation in Asp-Ser sequences.- Diketopiperazine formation at the dipeptide stage. | The tBu protection on the serine side-chain minimizes O-acylation in both strategies. |
Experimental Protocols
Detailed methodologies for the incorporation of this compound in solution-phase synthesis and a standard protocol for Fmoc-Ser(tbu)-OH in SPPS are provided below.
Solution-Phase Dipeptide Synthesis using this compound
This protocol outlines a general procedure for the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling additives (e.g., HOBt)
-
Coupling agent (e.g., DCC, HBTU)
-
Tertiary amine (e.g., DIEA, NMM)
-
Solvents (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate)
Procedure:
-
Activation (if using a carboxylate precursor): Dissolve Z-Ser(tbu)-OH (1 equivalent) and HOBt (1 equivalent) in a suitable solvent like DMF or DCM. Cool the solution to 0°C and add a coupling agent such as DCC or HBTU (1 equivalent). Stir the mixture at 0°C for 15-30 minutes. Note: As this compound is an active ester, this pre-activation step is not necessary.
-
Coupling: To a solution of the amino acid ester hydrochloride (1 equivalent) in DMF, add a tertiary amine such as DIEA or NMM (1 equivalent) to neutralize the salt. Add the this compound (1.1 equivalents). Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC was used). Dilute the filtrate with a solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting dipeptide by column chromatography or recrystallization.[2]
-
Z-Group Deprotection: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol). Add a catalytic amount of palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC). Filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.[2]
Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ser(tbu)-OH
This protocol describes a general cycle for the incorporation of an Fmoc-Ser(tbu)-OH residue into a peptide chain on a solid support using an automated synthesizer or manual methods.
Materials:
-
Fmoc-Ser(tbu)-OH
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides)
-
Other Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: (e.g., HBTU, HOBt, DIEA)
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, dissolve Fmoc-Ser(tbu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), HOBt (3-5 equivalents), and DIEA (6-10 equivalents) in DMF. Add this activation mixture to the resin and shake for 1-2 hours. Monitor the coupling completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in peptide synthesis relevant to the use of this compound.
Caption: Workflow for Solution-Phase Peptide Synthesis using this compound.
Caption: Standard SPPS Cycle for Incorporating Fmoc-Ser(tbu)-OH.
Caption: Orthogonality of Z and tBu Protecting Groups.
Conclusion
The choice between this compound and other serine derivatives like Fmoc-Ser(tbu)-OH is fundamentally a choice between solution-phase and solid-phase synthesis strategies. This compound offers a robust option for the classical, often larger-scale, synthesis of peptides in solution, providing an orthogonal protection scheme that can be advantageous for the synthesis of protected peptide fragments. However, for routine laboratory-scale synthesis and the construction of long peptides, the efficiency, ease of automation, and simplified purification of the Fmoc/tBu solid-phase strategy make Fmoc-Ser(tbu)-OH the superior choice for most applications in modern peptide drug discovery. Researchers should carefully consider the scale of their synthesis, the desired final product (protected or deprotected), and the available equipment when selecting the most appropriate serine derivative for their project.
References
A Head-to-Head Comparison: Z vs. Fmoc Strategies for the Synthesis of Serine-Containing Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides containing serine residues presents unique challenges due to the reactive nature of the serine hydroxyl group. The choice between the two most prominent Nα-protecting group strategies, the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, significantly impacts the yield, purity, and side-product profile of the final peptide. This guide provides an objective, data-driven comparison of these two methodologies, focusing on a case study of the synthesis of a model serine-containing dipeptide.
Executive Summary: Z vs. Fmoc at a Glance
The Z-strategy, a classical approach typically employed in solution-phase peptide synthesis, offers stability under both acidic and basic conditions.[1] In contrast, the Fmoc-strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[1]
For serine-containing peptides, the Fmoc/tBu strategy is generally preferred for its milder deprotection conditions and compatibility with a wide range of acid-labile side-chain protecting groups.[1] While racemization can be a concern, it is often minimized by careful selection of coupling reagents.[1] The Z-strategy, while viable for solution-phase synthesis, involves harsher deprotection conditions that can lead to side reactions, and a higher risk of racemization during coupling.[1]
Data Presentation: A Comparative Analysis
To illustrate the practical differences between the Z and Fmoc strategies, we present a comparative case study on the synthesis of a model dipeptide, H-Ser-Gly-NH₂. The following tables summarize the expected quantitative data based on typical outcomes for each method.
Table 1: General Characteristics and Reaction Conditions
| Feature | Z (Benzyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethoxycarbonyl) Strategy |
| Primary Application | Solution-phase peptide synthesis[1] | Solid-phase peptide synthesis (SPPS)[1] |
| Nα-Protection Conditions | Typically aqueous alkaline conditions[1] | Typically aqueous alkaline conditions[1] |
| Nα-Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/acetic acid)[1] | Mild base (e.g., 20% piperidine in DMF)[1] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc)[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu)[1] |
Table 2: Performance Comparison for the Synthesis of H-Ser-Gly-NH₂
| Parameter | Z-Strategy (Solution-Phase) | Fmoc-Strategy (Solid-Phase) |
| Typical Crude Purity (%) | ~85% | ~90% |
| Overall Yield (%) | ~75% | ~85% |
| Racemization of Serine (%) | 1-3% | <1% (with optimized coupling) |
| β-Elimination/Dehydration (%) | <1% | 1-2% (can be higher with prolonged base exposure) |
Table 3: Common Side Reactions in Serine-Containing Peptide Synthesis
| Side Reaction | Z-Strategy | Fmoc-Strategy | Mitigation Strategies |
| Racemization | Higher risk during carboxyl group activation via oxazolone formation.[1] | Can occur during coupling, influenced by base and coupling reagent.[1] | Use of racemization-suppressing additives (e.g., HOBt, Oxyma), weaker bases (e.g., collidine), and optimized coupling reagents (e.g., HATU). |
| β-Elimination (Dehydration) | Less common due to the absence of repetitive base treatment. | Can occur during piperidine-mediated Fmoc deprotection, leading to dehydroalanine (Dha) formation.[2] | Use of O-tert-butyl (tBu) protection for the serine side chain, minimizing exposure to base, and addition of HOBt to the deprotection solution.[2] |
| O-Acylation | Possible if the serine hydroxyl group is unprotected. | Prevented by the use of a side-chain protecting group (e.g., tBu). | Use of an orthogonal side-chain protecting group for serine. |
Experimental Protocols
Detailed methodologies for the synthesis of H-Ser-Gly-NH₂ using both Z and Fmoc strategies are provided below.
Protocol 1: Solution-Phase Synthesis of H-Ser-Gly-NH₂ using the Z-Strategy
This protocol involves the coupling of Z-Ser(Bzl)-OH with H-Gly-NH₂ followed by deprotection.
1. Synthesis of Z-Ser(Bzl)-Gly-NH₂:
-
Activation: Dissolve Z-Ser(Bzl)-OH (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir for 30 minutes at 0°C.
-
Coupling: To the activated ester solution, add H-Gly-NH₂·HCl (1.0 eq) and N-methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride salt. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the dicyclohexylurea (DCU) precipitate and wash with DMF. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 5% NaHCO₃ solution, water, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the protected dipeptide.
2. Deprotection of Z-Ser(Bzl)-Gly-NH₂:
-
Hydrogenolysis: Dissolve the protected dipeptide in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Purification: Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite and wash with methanol. The filtrate is concentrated under reduced pressure to yield the crude H-Ser-Gly-NH₂. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solid-Phase Synthesis of H-Ser-Gly-NH₂ using the Fmoc-Strategy
This protocol utilizes a Rink Amide resin for the synthesis of the C-terminal amide.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Rink Amide resin (0.5-0.8 mmol/g loading) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Gly-OH: In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling with a Kaiser test. Wash the resin with DMF.
2. Second Amino Acid Coupling:
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described above.
-
Coupling of Fmoc-Ser(tBu)-OH: Pre-activate Fmoc-Ser(tBu)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling with a Kaiser test. Wash the resin with DMF.
3. Final Deprotection and Cleavage:
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Cleavage: Wash the resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[3]
-
Isolation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by RP-HPLC.
Mandatory Visualization
The following diagrams illustrate the key workflows and chemical pathways discussed in this guide.
Conclusion
The choice between the Z and Fmoc strategies for synthesizing serine-containing peptides is dictated by the specific requirements of the synthesis. The Fmoc/tBu approach, with its mild deprotection steps and suitability for automated solid-phase synthesis, is generally the method of choice for routine and complex peptide synthesis. However, the classical Z-strategy remains a valuable tool for solution-phase synthesis, particularly when orthogonality with acid-labile groups is required and when racemization during coupling can be carefully controlled. Understanding the nuances of each strategy and the potential side reactions associated with serine is crucial for the successful synthesis of high-quality peptides for research and therapeutic applications.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Z-Ser(tbu)-osu
For researchers and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Z-Ser(tbu)-osu, a common reagent in peptide synthesis. Adherence to these protocols is crucial for maintaining a safe research environment and complying with regulatory standards.
Material Properties
A clear understanding of the material's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₇ |
| Molecular Weight | 392.4 g/mol [1] |
| Appearance | White to off-white powder |
| Storage Temperature | Recommended -20°C |
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat is required to protect clothing and skin.[2]
-
Respiratory Protection: If handling the compound as a powder where dust generation is likely, use a suitable respiratory mask to avoid inhalation.[2][3]
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound, an N-hydroxysuccinimide (NHS) ester, involves chemical inactivation through hydrolysis, followed by disposal as regulated chemical waste. NHS esters are susceptible to hydrolysis, which breaks the reactive ester linkage, rendering the compound less hazardous.[2][3]
Experimental Protocol: Chemical Inactivation via Hydrolysis
This procedure should be performed in a chemical fume hood.
-
Preparation of Basic Solution: Carefully prepare a 1 M Sodium Hydroxide (NaOH) solution in water.
-
Dissolution of this compound: For every 1 gram of this compound waste, use a suitable organic solvent (e.g., DMSO, DMF) to dissolve it.
-
Initiation of Hydrolysis: Slowly add the 1 M NaOH solution to the dissolved this compound solution while stirring. A molar excess of NaOH is recommended to ensure complete hydrolysis.[3]
-
Reaction Completion: Allow the mixture to stir at room temperature for at least 4-5 hours to ensure the hydrolysis reaction is complete.[3] The NHS ester is hydrolyzed into Z-Ser(tbu)-OH and N-hydroxysuccinimide.
-
Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M Hydrochloric Acid (HCl) solution. Use pH paper to monitor the pH.[3]
-
Waste Collection: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include "Waste this compound hydrolysate" and the date.[3]
-
Disposal of Solid Waste: Any unused solid this compound should be collected in its original container or a sealed, labeled bag and disposed of as solid chemical waste. Do not mix with other waste streams.[3]
-
Decontamination: Wipe down the work area and any contaminated equipment with soap and water. Dispose of any contaminated wipes or PPE in the designated solid chemical waste container.[3]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4][5]
References
Personal protective equipment for handling Z-Ser(tbu)-osu
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Z-Ser(tbu)-osu.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from potential splashes or airborne particles of the compound. |
| Skin Protection | Chemical-resistant nitrile gloves. A standard laboratory coat must be worn. | Prevents direct skin contact with the chemical. The lab coat protects underlying clothing and skin from contamination. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. For operations that may generate dust, a NIOSH-approved N95 or P1 dust mask is recommended. | Minimizes inhalation of nuisance dust particles. |
Note: Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. Hands should be washed thoroughly with soap and water after handling the chemical.[1]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing tools, solvents, and waste containers, readily accessible.
-
Donning PPE: Put on the required personal protective equipment as outlined in the table above. This includes a lab coat, safety glasses, and nitrile gloves.
-
Handling the Compound:
-
Carefully open the container to minimize the generation of airborne dust.
-
Use a spatula or other appropriate tool to weigh the desired amount of the solid compound on weighing paper or in a suitable container.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
-
Cleaning Up:
-
After handling, decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Dispose of all contaminated materials, including weighing paper, pipette tips, and gloves, in the designated hazardous waste container.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to contaminate skin or clothing. Dispose of single-use items like gloves appropriately. Wash hands thoroughly.
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous chemical waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2] Do not dispose of this compound down the drain or in regular trash.[2]
Logical Workflow for PPE Selection and Use
Caption: Workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
